Product packaging for 3-Ethyloctan-3-ol(Cat. No.:CAS No. 2051-32-3)

3-Ethyloctan-3-ol

Cat. No.: B15494338
CAS No.: 2051-32-3
M. Wt: 158.28 g/mol
InChI Key: NPQPNSNHYJTUSA-UHFFFAOYSA-N
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Description

3-Ethyloctan-3-ol is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 158.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B15494338 3-Ethyloctan-3-ol CAS No. 2051-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyloctan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-7-8-9-10(11,5-2)6-3/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQPNSNHYJTUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174510
Record name 3-Ethyloctan-3-ol
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Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-32-3
Record name 3-Ethyl-3-octanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Ethyloctan-3-ol
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Record name 3-Ethyloctan-3-ol
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Foundational & Exploratory

3-Ethyloctan-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctan-3-ol is a tertiary alcohol with the chemical formula C10H22O.[1] As a member of the tertiary alcohol family, it exhibits characteristic chemical properties and reactivity. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 2051-32-3[1]
Molecular Formula C10H22O[1]
Molecular Weight 158.28 g/mol [1]
Appearance Colorless liquid (presumed)
Density 0.828 g/cm³
Boiling Point 201.3 °C at 760 mmHg
Melting Point -1.53 °C (estimated)
Flash Point 81.1 °C
Refractive Index 1.434
LogP 3.70 (Predicted)
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 6[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This compound can be synthesized through the reaction of an appropriate ester with a Grignard reagent. Specifically, the reaction of ethyl propionate (B1217596) with pentylmagnesium bromide will yield the desired tertiary alcohol.[2] Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols.[3][4]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • 1-Bromopentane (B41390)

  • Ethyl propionate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Hydrochloric acid (for cleaning glassware)

Procedure:

  • Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

    • All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by the appearance of a cloudy solution and gentle refluxing of the ether.

    • Once the reaction has started, the remaining 1-bromopentane solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction of the magnesium.

  • Reaction with Ethyl Propionate:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of ethyl propionate in anhydrous diethyl ether is added dropwise from the dropping funnel. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Purification:

    • The reaction mixture is carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with a 5% sodium bicarbonate solution, followed by brine.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The diethyl ether is removed by rotary evaporation.

    • The crude this compound is then purified by fractional distillation under reduced pressure.

Characterization and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The purity of the synthesized this compound can be determined, and its identity confirmed, using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for alcohol analysis (e.g., DB-Wax or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

Sample Preparation:

  • A dilute solution of the purified this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.

Spectral Data

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (m/z 158), which is typical for tertiary alcohols due to the instability of the molecular ion.[5] The fragmentation pattern is dominated by alpha-cleavage, leading to the loss of alkyl radicals.

Key Fragmentation Peaks:

  • m/z 129: [M - C2H5]+, loss of an ethyl radical. This is often the base peak.

  • m/z 87: [M - C5H11]+, loss of a pentyl radical.

  • m/z 59: [C3H7O]+, a fragment containing the hydroxyl group.

  • m/z 43: [C3H7]+, a propyl fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • ~0.9 ppm (triplet, 6H): The two terminal methyl groups of the ethyl and pentyl chains.

  • ~1.2-1.6 ppm (multiplet, 12H): The methylene (B1212753) groups of the ethyl and pentyl chains.

  • ~1.5 ppm (singlet, 1H): The hydroxyl proton. This peak may be broad and its chemical shift is concentration and solvent dependent.

¹³C NMR (Predicted):

  • ~8-15 ppm: The two terminal methyl carbons.

  • ~23-40 ppm: The methylene carbons of the alkyl chains.

  • ~75-80 ppm: The quaternary carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and alkyl groups.

Expected IR Absorption Bands:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

  • ~2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the alkyl chains.

  • ~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.

  • ~1150 cm⁻¹ (strong): C-O stretching vibration of the tertiary alcohol.

Mandatory Visualizations

Synthesis_of_3_Ethyloctan_3_ol Ethyl Propionate Ethyl Propionate Intermediate Alkoxide Intermediate Alkoxide Ethyl Propionate->Intermediate Alkoxide 1. Diethyl Ether Pentylmagnesium Bromide Pentylmagnesium Bromide Pentylmagnesium Bromide->Intermediate Alkoxide 2. (2 equivalents) This compound This compound Intermediate Alkoxide->this compound 3. H3O+ workup Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Crude Product Crude Product Purification (Distillation) Purification (Distillation) Crude Product->Purification (Distillation) Pure this compound Pure this compound Purification (Distillation)->Pure this compound Sample Preparation (Dilution) Sample Preparation (Dilution) Pure this compound->Sample Preparation (Dilution) GC-MS Analysis GC-MS Analysis Sample Preparation (Dilution)->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Purity & Identity Confirmation Purity & Identity Confirmation Data Interpretation->Purity & Identity Confirmation

References

3-Ethyloctan-3-ol physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 3-Ethyloctan-3-ol

This document provides a comprehensive overview of the key physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison, with detailed experimental methodologies for the cited properties.

Core Physical Properties

This compound is a tertiary alcohol with the molecular formula C₁₀H₂₂O.[1][2][3][4] Its structure consists of an octane (B31449) backbone with an ethyl group and a hydroxyl group both attached to the third carbon atom. This structure influences its physical characteristics, which are crucial for its handling, application, and behavior in various chemical and biological systems.

Quantitative Data Summary

The following table summarizes the principal physical properties of this compound.

Physical PropertyValueReference
Molecular Weight 158.28 g/mol [1][2][3][4]
Boiling Point 199 °C / 201.3 °C (at 760 mmHg)[5][6]
Melting Point -1.53 °C (estimated)[5][6]
Density 0.828 - 0.8360 g/mL[5][6]
Refractive Index 1.434 - 1.4370[5][6]
Solubility Insoluble in water; Soluble in alcohol and ether (inferred)[7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several methods, including distillation and the Thiele tube method.[8]

Protocol: Thiele Tube Method [8]

  • Sample Preparation: A small sample of this compound (less than 0.5 mL) is placed in a small test tube (Durham tube).[8]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample.[8]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

  • Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.[8]

  • Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured using a pycnometer or by direct mass and volume measurements.[9][10]

Protocol: Mass and Volume Measurement [11]

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or volumetric flask is measured using an analytical balance.[11]

  • Volume of Liquid: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11]

  • Mass of Container and Liquid: The combined mass of the graduated cylinder and the liquid is measured.[11]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[9]

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[9] For high precision, measurements should be conducted at a controlled temperature, such as 20°C.[10]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and can be measured using a refractometer.

Protocol: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and the light source is switched on. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Experimental Workflow for Physical Property Determination A Sample Procurement (this compound) B Boiling Point Determination (Thiele Tube Method) A->B C Density Measurement (Mass/Volume Method) A->C D Refractive Index Measurement (Abbe Refractometer) A->D E Data Collection & Analysis B->E C->E D->E F Property Characterization E->F

References

Structure Elucidation of 3-Ethyloctan-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 3-ethyloctan-3-ol. This tertiary alcohol serves as a model compound for demonstrating the application of modern spectroscopic techniques in organic chemistry and pharmaceutical development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling, analysis, and application. The key properties are summarized in the table below.

PropertyValue
IUPAC Name This compound[1]
Chemical Formula C₁₀H₂₂O[1][2][3]
Molecular Weight 158.28 g/mol [1][2][3]
CAS Number 2051-32-3[1][2][3]
Boiling Point 199 °C[4]
Density 0.8360 g/cm³[4]
Refractive Index 1.4370[4]

Spectroscopic Data for Structure Elucidation

The unequivocal identification of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the different types of protons and their connectivity within the molecule. The predicted chemical shifts (δ) for the distinct proton environments in this compound are presented in the following table.

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
-OH~1.0-2.0Singlet1H
-CH₂- (ethyl)~1.4-1.6Quartet4H
-CH₂- (octyl chain)~1.2-1.4Multiplet8H
-CH₃ (ethyl)~0.8-1.0Triplet6H
-CH₃ (octyl chain)~0.8-1.0Triplet3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The predicted chemical shifts for this compound are summarized below.

CarbonChemical Shift (ppm, predicted)
C-OH (quaternary)~75
-CH₂- (ethyl)~33
-CH₂- (C4 of octyl)~38
-CH₂- (C5 of octyl)~23
-CH₂- (C6 of octyl)~32
-CH₂- (C7 of octyl)~23
-CH₃ (ethyl)~8
-CH₃ (C8 of octyl)~14
C2 of octyl~14
C1 of octyl~14
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. As a tertiary alcohol, this compound is expected to exhibit a weak or absent molecular ion peak (M⁺) at m/z 158. The fragmentation is dominated by α-cleavage and dehydration.

Fragment Ion (m/z)Proposed Structure/Loss
129[M - C₂H₅]⁺ (Loss of an ethyl group)
101[M - C₄H₉]⁺ (Loss of a butyl group)
140[M - H₂O]⁺ (Dehydration)
73[C(OH)(CH₂CH₃)₂]⁺ (α-cleavage)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)~3600-3200Broad, strong
C-H (alkane)~2960-2850Strong, sharp
C-O (tertiary alcohol)~1150Strong

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible and reliable results.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

Procedure:

  • Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (using GC-MS with EI):

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • Set the GC parameters:

    • Injector temperature: e.g., 250 °C

    • Column: A suitable capillary column (e.g., DB-5ms)

    • Oven temperature program: e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • Set the MS parameters:

    • Ionization source: Electron Ionization (EI) at 70 eV.

    • Mass range: e.g., m/z 40-400.

    • Scan speed: e.g., 2 scans/second.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Acquire the data as the compound elutes from the GC column and is analyzed by the mass spectrometer.

  • Analyze the resulting mass spectrum, identifying the molecular ion peak (if present) and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

  • Analyze the resulting spectrum, identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of an unknown compound, such as this compound, can be visualized as follows.

structure_elucidation_workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Unknown Unknown Sample (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS IR IR Spectroscopy Unknown->IR NMR_Data Connectivity & Carbon Skeleton NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Proposed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure Confirmation Structure Confirmed: This compound Structure->Confirmation

References

In-Depth Technical Guide: 3-Ethyloctan-3-ol (CAS Number: 2051-32-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctan-3-ol is a tertiary alcohol with the chemical formula C10H22O.[1][2][3] As a member of the tertiary alcohol family, it exhibits characteristic chemical properties, including resistance to oxidation.[4] Tertiary alcohols are of increasing interest in medicinal chemistry due to their potential to enhance the metabolic stability of drug candidates.[5][6][7] This document provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, spectroscopic data, a proposed synthesis protocol, and a discussion of its potential, though largely uninvestigated, biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 2051-32-3[1][2][3]
Molecular Formula C10H22O[1][2][3]
Molecular Weight 158.28 g/mol [1]
Boiling Point 201.3 °C at 760 mmHg[8]
Melting Point -1.53 °C (estimate)[8]
Density 0.828 g/cm³[8]
Refractive Index 1.434[8]
XLogP3 3.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Topological Polar Surface Area 20.2 Ų[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2] This data is essential for determining the compound's molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available on PubChem.[1] This spectrum would typically show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A 13C NMR spectrum for this compound is available on PubChem.[1] This spectrum provides information on the number and types of carbon atoms in the molecule.

Synthesis Protocol

The most common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, this can be achieved by reacting 3-octanone (B92607) with ethylmagnesium bromide or by reacting pentylmagnesium bromide with 3-pentanone.

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Proposed)

This protocol is adapted from the synthesis of a structurally similar tertiary alcohol, triethylcarbinol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide (or Pentyl bromide)

  • 3-Octanone (or 3-Pentanone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings and anhydrous diethyl ether. Slowly add a solution of the alkyl bromide (ethyl bromide or pentyl bromide) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of the ketone (3-octanone or 3-pentanone) in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, allow the mixture to stir at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can then be purified by distillation.

Workflow Diagram:

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification Mg_turnings Mg turnings Grignard_reagent Grignard Reagent (R-MgBr) Mg_turnings->Grignard_reagent Alkyl_bromide Alkyl Bromide (e.g., Ethyl bromide) Alkyl_bromide->Grignard_reagent Anhydrous_ether Anhydrous Ether Anhydrous_ether->Grignard_reagent Reaction_mixture Reaction Grignard_reagent->Reaction_mixture Ketone Ketone (e.g., 3-Octanone) Ketone->Reaction_mixture Alkoxide_intermediate Alkoxide Intermediate Reaction_mixture->Alkoxide_intermediate Quenching Quenching (NH4Cl solution) Alkoxide_intermediate->Quenching Extraction Extraction Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Biological Activity and Toxicology

There is a significant lack of publicly available data specifically detailing the biological activity, pharmacology, and toxicology of this compound.

General Considerations for Tertiary Alcohols:

  • Metabolic Stability: Tertiary alcohols are generally more resistant to metabolic oxidation compared to primary and secondary alcohols.[5][6] This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for typical oxidation pathways. This property makes the tertiary alcohol motif attractive in drug design to improve the pharmacokinetic profile of a molecule.

  • Toxicology: While specific data for this compound is unavailable, information on other C10 alcohols indicates potential for skin and eye irritation.[2] A Safety Data Sheet (MSDS) for the related compound 3-octanol (B1198278) indicates it can cause skin and eye irritation, and symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[9] General information on aliphatic alcohols suggests that their toxicity tends to increase with increasing hydrophobicity.

Potential Signaling Pathway Interactions (Hypothetical):

Given the absence of specific studies on this compound, no signaling pathways can be definitively described. However, the structural features of tertiary alcohols can influence their interaction with biological targets. The steric bulk around the hydroxyl group can affect binding to enzyme active sites or receptor pockets.

Diagram: Role of Tertiary Alcohols in Drug Discovery

Drug_Discovery_Logic Lead_Compound Lead Compound (with Primary/Secondary Alcohol) Metabolic_Instability Metabolic Instability (Oxidation) Lead_Compound->Metabolic_Instability Structural_Modification Structural Modification Lead_Compound->Structural_Modification Introduce Tertiary Alcohol Poor_PK Poor Pharmacokinetics Metabolic_Instability->Poor_PK Tertiary_Alcohol_Analogue Tertiary Alcohol Analogue (e.g., this compound moiety) Structural_Modification->Tertiary_Alcohol_Analogue Improved_Metabolic_Stability Improved Metabolic Stability Tertiary_Alcohol_Analogue->Improved_Metabolic_Stability Enhanced_PK Enhanced Pharmacokinetics Improved_Metabolic_Stability->Enhanced_PK Drug_Candidate Potential Drug Candidate Enhanced_PK->Drug_Candidate

Caption: Logic diagram illustrating the utility of tertiary alcohols in drug discovery to enhance metabolic stability.

Conclusion

This compound is a tertiary alcohol with well-defined chemical and physical properties. While its synthesis can be readily achieved through standard organic chemistry methods like the Grignard reaction, there is a significant gap in the scientific literature regarding its biological activity, pharmacological effects, and toxicological profile. The increased metabolic stability associated with the tertiary alcohol functional group suggests that molecules incorporating this moiety may have favorable pharmacokinetic properties, a concept of high interest in drug development. Further research is warranted to explore the potential applications and safety profile of this compound and its derivatives.

References

An In-depth Technical Guide to the Molecular Weight of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular weight of 3-Ethyloctan-3-ol, tailored for researchers, scientists, and professionals in drug development. It covers the theoretical calculation, tabulated chemical data, and the experimental methodology for its determination.

Introduction to this compound

This compound is a tertiary alcohol. Understanding its precise molecular weight is fundamental for chemical synthesis, structural elucidation, and pharmacokinetic studies. The molecular weight dictates stoichiometric relationships in reactions and is a critical parameter in analytical techniques such as mass spectrometry.

Molecular Properties and Weight

The chemical identity of this compound is defined by its molecular formula, which enumerates the constituent atoms. From this formula, a theoretical molecular weight can be calculated, which can then be compared against experimentally determined and computationally derived values.

Theoretical Molecular Weight Calculation

The molecular formula for this compound is C₁₀H₂₂O.[1][2][3][4][5] The molecular weight (MW) is calculated by summing the atomic weights of each atom in the molecule. Using the conventional standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the calculation is as follows:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 22 atoms × 1.008 u = 22.176 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 120.11 + 22.176 + 15.999 = 158.285 u

It is important to note that for some elements, including hydrogen, carbon, and oxygen, IUPAC defines the standard atomic weight as an interval to reflect the natural isotopic variation in terrestrial samples.[1] However, for most practical chemical calculations, a single conventional value is used.

Summary of Quantitative Data

The molecular weight and related quantitative data for this compound are summarized in the table below, drawing from various reputable chemical databases.

ParameterValueSource
Molecular Formula C₁₀H₂₂OPubChem[1], NIST[3][5], Guidechem[2]
Average Molecular Weight 158.28 g/mol PubChem[1]
158.2811 g/mol NIST[3][5]
158.285 g/mol ChemSpider[6]
Monoisotopic Mass 158.167065321 DaPubChem[1][4]
CAS Registry Number 2051-32-3NIST[3][5], Guidechem[2]

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

cluster_start Starting Point cluster_formula Structural Information cluster_theoretical Theoretical Path cluster_experimental Experimental Path cluster_end Conclusion A Identify Compound: This compound B Determine Molecular Formula (C₁₀H₂₂O) A->B C Obtain Standard Atomic Weights (C, H, O) B->C E Prepare Sample for Analysis B->E D Calculate Theoretical Molecular Weight C->D H Final Molecular Weight (e.g., 158.28 g/mol) D->H F Perform Mass Spectrometry E->F G Identify Molecular Ion Peak (M+) F->G G->H

Caption: Logical workflow for molecular weight determination.

Experimental Determination of Molecular Weight

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[6]

General Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines the key steps for determining the molecular weight of an organic compound like this compound using a standard mass spectrometer.[7][8][9]

  • Sample Introduction: A small amount of the purified compound is introduced into the mass spectrometer's ion source. The sample is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺·), which is a radical cation.

  • Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.

  • Deflection (Mass Analysis): The accelerated ions travel through a magnetic field, which deflects their path. The degree of deflection is inversely proportional to the ion's mass-to-charge ratio (m/z); lighter ions are deflected more than heavier ones.

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.

  • Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (M⁺·). The m/z value of this peak provides the molecular weight of the compound.

The diagram below visualizes the experimental workflow within a mass spectrometer.

cluster_workflow Mass Spectrometry Workflow Sample 1. Sample Introduction (Vaporized) IonSource 2. Ionization (Electron Beam) Sample->IonSource Acceleration 3. Acceleration (Electric Field) IonSource->Acceleration Deflection 4. Deflection (Magnetic Field) Acceleration->Deflection Detection 5. Detection (Detector) Deflection->Detection Spectrum 6. Mass Spectrum (Output) Detection->Spectrum

Caption: Experimental workflow in a mass spectrometer.

Conclusion

The molecular weight of this compound is a cornerstone piece of data for any scientific endeavor involving this compound. A theoretical value of 158.285 u can be calculated from its molecular formula, C₁₀H₂₂O. This value is corroborated by data from multiple chemical databases and can be experimentally verified with high precision using techniques such as mass spectrometry. Accurate knowledge of the molecular weight is indispensable for quantitative analysis, ensuring the purity of research materials and the validity of experimental results in drug development and chemical research.

References

In-Depth Technical Guide on the Safety and Handling of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the official SDS and follow all applicable safety regulations and institutional protocols when handling any chemical.

Introduction

3-Ethyloctan-3-ol (CAS No. 2051-32-3) is a tertiary alcohol with potential applications in various research and development sectors. A thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available safety data, recommended handling practices, and emergency procedures for this compound. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates data from its close structural analog, 3-methyl-3-octanol (B1583038) (CAS No. 5340-36-3), to provide a more complete, albeit surrogate, safety profile. All data pertaining to the analog will be clearly identified.

Physicochemical Properties

Understanding the physicochemical properties of a substance is the first step in a comprehensive safety assessment.

PropertyValueReference
Chemical Formula C₁₀H₂₂O[1][2]
Molecular Weight 158.28 g/mol [1]
CAS Number 2051-32-3[1][2]
Appearance No data available for this compound. 3-methyl-3-octanol is a clear, colorless liquid.[3]
Boiling Point No data available for this compound. 172 °C for 3-methyl-3-octanol.[3]
Flash Point No data available for this compound. 72 °C (161.6 °F) (closed cup) for 3-methyl-3-octanol.[3]
Density No data available for this compound. 0.822 g/mL at 25 °C for 3-methyl-3-octanol.[1]
Solubility Insoluble in water. Soluble in alcohol. (for 3-methyl-3-octanol)[4]

Toxicological Data

Toxicological EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral3400 mg/kg[4][5]
Acute Dermal Toxicity (LD50) RabbitDermal> 5000 mg/kg[4][5]

GHS Hazard Classification (for 3-methyl-3-octanol):

  • Skin Irritation: Category 2. Causes skin irritation.[5][6]

  • Eye Irritation: Category 2. Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[3][5][6]

Mutagenicity (Ames Test):

  • No specific data is available for this compound or 3-methyl-3-octanol.

Carcinogenicity:

  • No data available.

Reproductive Toxicity:

  • No data available.

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound or its analog, 3-methyl-3-octanol. In the absence of established limits, it is prudent to handle the substance with care to minimize any potential exposure.

Experimental Protocols for Safety Assessment

The following are generalized protocols for key toxicological studies. Specific experimental designs for this compound would need to be developed in accordance with regulatory guidelines.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)
  • Objective: To determine the acute oral toxicity of a substance.

  • Species: Typically rat (female).

  • Methodology: A single dose of the substance is administered orally to a group of animals. The animals are observed for up to 14 days for signs of toxicity and mortality. The dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The test proceeds sequentially, with the outcome of each dose level determining the next step.

Skin Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Species: Albino rabbit.

  • Methodology: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved area of the rabbit's skin under a semi-occlusive patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation/Corrosion (OECD 405: Acute Eye Irritation/Corrosion)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Species: Albino rabbit.

  • Methodology: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

  • Methodology: Several strains of bacteria with known mutations that render them unable to synthesize an essential amino acid are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix). The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted and compared to the control.

Signaling Pathways and Mechanisms of Toxicity

There is no specific information available in the scientific literature regarding the signaling pathways or mechanisms of toxicity for this compound or its close analogs. As a tertiary alcohol, its toxicity is likely related to its physicochemical properties, such as its ability to disrupt cell membranes.

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.

Diagrams

G cluster_handling Safe Handling Workflow Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE GHS Data Implement Engineering Controls Implement Engineering Controls Select PPE->Implement Engineering Controls Fume Hood Follow Safe Work Practices Follow Safe Work Practices Implement Engineering Controls->Follow Safe Work Practices Minimize Exposure Proper Storage Proper Storage Follow Safe Work Practices->Proper Storage

Caption: A simplified workflow for the safe handling of chemical substances.

G Exposure Exposure Inhalation Inhalation Exposure->Inhalation Route Dermal Contact Dermal Contact Exposure->Dermal Contact Route Ingestion Ingestion Exposure->Ingestion Route Eye Contact Eye Contact Exposure->Eye Contact Route Respiratory Irritation Respiratory Irritation Inhalation->Respiratory Irritation Skin Irritation Skin Irritation Dermal Contact->Skin Irritation Gastrointestinal Irritation Gastrointestinal Irritation Ingestion->Gastrointestinal Irritation Eye Irritation Eye Irritation Eye Contact->Eye Irritation Seek Fresh Air & Medical Attention Seek Fresh Air & Medical Attention Respiratory Irritation->Seek Fresh Air & Medical Attention Wash with Soap & Water Wash with Soap & Water Skin Irritation->Wash with Soap & Water Flush with Water Flush with Water Eye Irritation->Flush with Water Seek Immediate Medical Attention Seek Immediate Medical Attention Gastrointestinal Irritation->Seek Immediate Medical Attention

Caption: Potential exposure routes and first aid responses.

References

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol 3-ethyloctan-3-ol via a Grignard reaction. The synthesis involves the reaction of a Grignard reagent, prepared from bromoethane (B45996) and magnesium, with 2-octanone (B155638). This method is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely applicable in the synthesis of complex organic molecules in research and drug development. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group of an aldehyde, ketone, or ester. The reaction with ketones, as detailed in this protocol, is a classic method for the synthesis of tertiary alcohols.[1][2]

This compound is a tertiary alcohol synthesized by the nucleophilic attack of an ethyl Grignard reagent on the carbonyl carbon of 2-octanone. The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. Strict anhydrous conditions are crucial for the success of the Grignard reaction, as the Grignard reagent is a strong base and will react with any protic solvents, such as water.[3]

Data Presentation

ParameterValueReference
Product Information
IUPAC NameThis compound--INVALID-LINK--
CAS Number2051-32-3--INVALID-LINK--
Molecular FormulaC10H22O--INVALID-LINK--
Molecular Weight158.28 g/mol --INVALID-LINK--
Boiling Point~199 °C
Density~0.836 g/mL
Refractive Index~1.437
Reactant Information
Bromoethane (C2H5Br)3.6 g (0.033 mol)--INVALID-LINK--
Magnesium Turnings (Mg)0.88 g (0.036 mol)--INVALID-LINK--
2-Octanone (C8H16O)3.85 g (0.030 mol)--INVALID-LINK--
Anhydrous Diethyl Ether~70 mL--INVALID-LINK--
Reaction Conditions
Reaction TemperatureReflux of Diethyl Ether (~35 °C)--INVALID-LINK--
Reaction Time~1 hour for Grignard formation, ~30 minutes for ketone addition--INVALID-LINK--
Expected Yield
Theoretical Yield~4.75 g
Expected Percent Yield60-80% (Variable based on conditions)

Experimental Protocol

This protocol is adapted from a general procedure for the Grignard synthesis of tertiary alcohols.[4]

Materials:

  • Round-bottom flask (250 mL)

  • Claisen adapter

  • Separatory funnel (125 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Magnesium turnings

  • Bromoethane

  • 2-Octanone

  • Anhydrous diethyl ether

  • 1 M Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Glassware Preparation: All glassware must be scrupulously dried before use to prevent the decomposition of the Grignard reagent. This can be achieved by heating the glassware in an oven at 120 °C for several hours and allowing it to cool in a desiccator over a drying agent. Alternatively, the apparatus can be assembled and flame-dried under a stream of dry nitrogen gas.

  • Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, a 125 mL separatory funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride at the top of the condenser.

  • Initiation of Reaction: Place 0.88 g (0.036 mol) of magnesium turnings in the round-bottom flask. In the separatory funnel, prepare a solution of 3.6 g (0.033 mol) of bromoethane in 15 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the bromoethane-ether solution from the separatory funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, gentle warming of the flask with a heat gun or the addition of a small crystal of iodine may be necessary to activate the magnesium surface.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining bromoethane-ether solution dropwise from the separatory funnel at a rate that maintains a gentle reflux of the diethyl ether. Vigorous stirring should be maintained throughout the addition.

  • After the addition is complete, gently heat the mixture to continue the reflux for an additional 15 minutes to ensure all the magnesium has reacted. The resulting solution of ethylmagnesium bromide will be grayish and slightly cloudy.

Part 2: Reaction with 2-Octanone

  • Cool the flask containing the Grignard reagent in an ice bath.

  • Dissolve 3.85 g (0.030 mol) of 2-octanone in 5 mL of anhydrous diethyl ether. Add this solution to the separatory funnel.

  • Slowly add the 2-octanone solution dropwise to the cold, stirred Grignard reagent. The rate of addition should be controlled to maintain a gentle reflux.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 minutes.[4]

Part 3: Work-up and Purification

  • Cool the reaction flask again in an ice bath.

  • Slowly and carefully add 15 mL of 1 M sulfuric acid dropwise to the reaction mixture to quench the unreacted Grignard reagent and protonate the magnesium alkoxide salt. This is an exothermic process, and gas evolution may occur.

  • Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer (diethyl ether) and a lower aqueous layer.

  • Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.[4]

  • Combine the organic layers and wash them with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[4]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Isolate the product, this compound, by simple distillation.[4] Collect the fraction that boils at the expected boiling point of the product.

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the Grignard synthesis of this compound.

Experimental Workflow:

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware setup Assemble Apparatus start->setup reagents Prepare Reagent Solutions setup->reagents initiation Initiate Grignard Reaction reagents->initiation formation Form Grignard Reagent initiation->formation addition Add 2-Octanone formation->addition react Stir at Room Temperature addition->react quench Quench with Acid react->quench extract Separate & Extract quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry distill Distill to Purify dry->distill end Obtain this compound distill->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 3-Ethyloctan-3-ol from Ethyl Magnesium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the tertiary alcohol, 3-ethyloctan-3-ol. The synthesis is achieved via a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The protocol outlines the reaction of ethyl magnesium bromide with 2-octanone (B155638) under anhydrous conditions, followed by an acidic workup and purification. This method is a reliable route to obtaining this compound for use in further research and development applications.

Introduction

This compound is a tertiary alcohol with potential applications in various fields, including as a building block in the synthesis of more complex molecules and as a fragrance component. The Grignard reaction provides a versatile and efficient method for the synthesis of such tertiary alcohols.[1][2][3] This protocol details the necessary reagents, equipment, and steps for the successful synthesis, purification, and characterization of this compound.

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic addition of ethylmagnesium bromide to the carbonyl carbon of 2-octanone. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the final tertiary alcohol product.[1][2][4]

Reaction_Scheme reagents CH3CH2MgBr (Ethylmagnesium bromide) + CH3(CH2)5C(O)CH3 (2-Octanone) intermediate [Intermediate Alkoxide] reagents->intermediate product CH3(CH2)4C(OH)(CH2CH3)2 (this compound) intermediate->product workup H3O+ (Acidic Workup) Experimental_Workflow cluster_prep Preparation of Grignard Reagent cluster_reaction Grignard Reaction cluster_workup Work-up cluster_purification Purification arrow arrow prep_start Start: Assemble dry glassware under inert atmosphere add_mg Add Mg turnings to the flask prep_start->add_mg add_ether Add anhydrous diethyl ether add_mg->add_ether add_etbr Add a small amount of ethyl bromide to initiate add_ether->add_etbr initiation Observe reaction initiation (cloudiness, bubbling) add_etbr->initiation add_rest_etbr Slowly add remaining ethyl bromide in ether initiation->add_rest_etbr reflux Reflux until Mg is consumed add_rest_etbr->reflux prep_end Grignard reagent is ready reflux->prep_end cool_grignard Cool Grignard reagent in an ice bath prep_end->cool_grignard add_ketone Slowly add 2-octanone in anhydrous ether cool_grignard->add_ketone stir Stir at room temperature add_ketone->stir reaction_end Reaction mixture stir->reaction_end quench Slowly pour reaction mixture into ice-cold 1M H2SO4 reaction_end->quench extract Extract with diethyl ether quench->extract wash_bicarb Wash organic layer with NaHCO3 solution extract->wash_bicarb wash_brine Wash organic layer with brine wash_bicarb->wash_brine dry Dry organic layer with MgSO4 wash_brine->dry filter Filter and remove solvent dry->filter workup_end Crude this compound filter->workup_end distill Purify by vacuum distillation workup_end->distill purification_end Pure this compound distill->purification_end

References

Application Notes and Protocols for the Synthesis of Tertiary Alcohols using Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This application note details the synthesis of tertiary alcohols through the reaction of Grignard reagents with ketones and esters. Grignard reagents, organomagnesium halides (R-Mg-X), act as potent nucleophiles, attacking the electrophilic carbonyl carbon of ketones and esters to yield tertiary alcohols upon acidic workup.[1][2][3] This method is widely employed in the pharmaceutical and chemical industries for the construction of complex molecular architectures.

Reaction Mechanisms

The synthesis of tertiary alcohols via Grignard reagents proceeds through distinct mechanisms depending on the carbonyl substrate.

Reaction with Ketones

The reaction of a Grignard reagent with a ketone involves a single nucleophilic addition to the carbonyl carbon.[4][5] The alkyl or aryl group from the Grignard reagent adds to the carbonyl, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent protonation in an acidic workup yields the tertiary alcohol.[1]

G_ketone cluster_reactants Reactants cluster_products Products ketone Ketone (R'-CO-R'') intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Grignard Reagent (R-MgX) alcohol Tertiary Alcohol (R-R'R''-COH) intermediate->alcohol Protonation workup Acidic Workup (H3O+)

Caption: Reaction of a Grignard reagent with a ketone.

Reaction with Esters

The reaction with esters is a two-step process requiring two equivalents of the Grignard reagent.[6][7] The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the alkoxy group to form a ketone.[6][7][8] This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.[6][7][8] It is important to note that two of the alkyl/aryl groups on the final tertiary alcohol will be identical, originating from the Grignard reagent.

G_ester cluster_reactants Reactants cluster_products Product ester Ester (R'-CO-OR'') intermediate1 Tetrahedral Intermediate ester->intermediate1 Nucleophilic Attack grignard1 1st Grignard Reagent (R-MgX) ketone Ketone Intermediate (R'-CO-R) intermediate1->ketone Elimination of -OR'' intermediate2 Tetrahedral Alkoxide Intermediate ketone->intermediate2 Nucleophilic Attack grignard2 2nd Grignard Reagent (R-MgX) alcohol Tertiary Alcohol (R2R'-COH) intermediate2->alcohol Protonation workup Acidic Workup (H3O+)

Caption: Reaction of a Grignard reagent with an ester.

Data Presentation: Synthesis of Tertiary Alcohols

The following table summarizes yields for the synthesis of various tertiary alcohols using Grignard reagents. Yields can be influenced by factors such as the purity of reagents, reaction conditions, and purification methods.

Tertiary AlcoholCarbonyl SubstrateGrignard ReagentSolventYield (%)Boiling/Melting Point (°C)
Triphenylmethanol (B194598)Benzophenone (B1666685)Phenylmagnesium bromideDiethyl Ether9.21 - 64160 - 163.2
2-Methyl-2-hexanolAcetonen-Butylmagnesium bromideDiethyl Ether~85137 - 141
3-Ethyl-3-pentanolDiethyl carbonateEthylmagnesium bromideDiethyl Ether~38139 - 142
2-Methyl-2-octanol2-OctanoneMethylmagnesium bromideTetrahydrofuran (B95107)97 (conversion)Not specified

Yields are calculated based on the limiting reagent. The yield for 2-Methyl-2-hexanol was calculated from the reported masses of starting material and product. The yield for 3-Ethyl-3-pentanol was calculated from the reported masses.

Experimental Protocols

General Considerations and Anhydrous Technique

Grignard reagents are highly reactive and sensitive to moisture and protic solvents.[9] Therefore, all reactions must be conducted under strictly anhydrous conditions.[9][10]

  • Glassware: All glassware must be thoroughly dried in an oven (e.g., overnight at >100 °C) and cooled in a desiccator or under a stream of dry inert gas (nitrogen or argon) before use.[10]

  • Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[11] Commercially available anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent.

  • Reagents: All other reagents should be anhydrous. Liquid reagents can be dried over molecular sieves.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon. This can be achieved using a balloon filled with the inert gas connected to the reaction flask via a needle.

Protocol 1: Synthesis of Triphenylmethanol from Benzophenone and Phenylmagnesium Bromide

This protocol is adapted from several literature procedures.[1][2][10][12]

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Iodine crystal (optional, as an initiator)

  • Benzophenone

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Petroleum ether or hexane (B92381) (for purification)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Set up a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, all under a nitrogen atmosphere.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine if the magnesium is not highly reactive.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a cloudy appearance. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Cool the Grignard reagent solution to room temperature.

    • Dissolve benzophenone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur.

    • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 6 M HCl to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (ether) from the aqueous layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude triphenylmethanol from a suitable solvent (e.g., ethanol (B145695) or petroleum ether) to obtain the pure product.

Protocol 2: Synthesis of a Tertiary Alcohol from an Ester

This protocol is a general procedure for the reaction of an ester with two equivalents of a Grignard reagent.

Materials:

  • Ester (e.g., ethyl acetate)

  • Grignard reagent (e.g., methylmagnesium bromide, 2.2 equivalents)

  • Anhydrous diethyl ether or THF

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • As described in Protocol 1.

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under a nitrogen atmosphere, place the ester dissolved in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (2.2 equivalents) to the stirred ester solution via a dropping funnel or syringe. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by distillation or column chromatography as appropriate.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a tertiary alcohol using a Grignard reagent.

workflow start Start setup Apparatus Setup (Dry Glassware, Inert Atmosphere) start->setup grignard_prep Grignard Reagent Preparation setup->grignard_prep Anhydrous Conditions carbonyl_add Addition of Ketone/Ester grignard_prep->carbonyl_add reaction Reaction carbonyl_add->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Distillation/Recrystallization) workup->purification characterization Characterization (NMR, IR, MP/BP) purification->characterization end End characterization->end

Caption: General workflow for Grignard synthesis.

References

Application Note: GC-MS Analysis of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the qualitative and quantitative analysis of 3-Ethyloctan-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are intended for research and quality control purposes.

Introduction

This compound (C₁₀H₂₂O, MW: 158.28 g/mol ) is a tertiary alcohol that can be found as a volatile organic compound in various matrices.[1][2][3] Its analysis is pertinent in fields such as flavor and fragrance research, environmental monitoring, and as a potential impurity or metabolite in pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[4]

This application note details the necessary protocols for sample preparation, GC-MS analysis, and data interpretation for this compound.

Data Presentation

Quantitative analysis of this compound should be performed using a validated method. The following tables provide expected parameters and characteristic mass spectral data for this compound.

Table 1: GC-MS Method Parameters (Suggested)

ParameterValue
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection ModeSplitless (or Split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)
Mass Spectrometer (MS)
Ion Source Temperature230 °C
Interface Temperature280 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 40-400
Solvent Delay3 minutes

Table 2: Quantitative Data and Mass Spectral Information for this compound

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundInstrument Dependent5987, 129

Note: The retention time is highly dependent on the specific instrument and column used. It is essential to determine the retention time using a certified reference standard.

Table 3: Typical Performance Characteristics (to be determined during method validation)

ParameterExpected Range
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Linearity (R²)> 0.995
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

The following protocols provide a detailed methodology for the GC-MS analysis of this compound.

3.1. Materials and Reagents

  • This compound certified reference standard

  • Hexane (B92381) or Dichloromethane (GC grade or higher)

  • Anhydrous Sodium Sulfate

  • Glassware: Volumetric flasks, vials, pipettes, etc.

  • Syringes for sample injection

  • GC-MS system with autosampler

3.2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

3.3. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

3.3.1. Liquid Samples (e.g., beverages, liquid formulations)

  • Direct Injection: If the sample is clean and the analyte concentration is high, dilute an aliquot of the sample with hexane to bring the concentration within the calibration range.

  • Liquid-Liquid Extraction (LLE):

    • To 5 mL of the liquid sample, add 5 mL of hexane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

    • The extract is now ready for GC-MS analysis.

3.3.2. Solid Samples (e.g., powders, tissues)

  • Solvent Extraction:

    • Accurately weigh approximately 1 g of the homogenized solid sample into a centrifuge tube.

    • Add 10 mL of hexane.

    • Vortex for 5 minutes, followed by sonication for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the hexane supernatant to a clean vial.

    • Dry the extract using anhydrous sodium sulfate.

    • The extract is ready for GC-MS analysis.

3.4. GC-MS Analysis

  • Set up the GC-MS system according to the parameters outlined in Table 1.

  • Equilibrate the system by running a solvent blank (hexane).

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Include quality control (QC) samples at regular intervals to monitor instrument performance.

3.5. Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Confirm the identity by comparing the mass spectrum of the peak with the reference mass spectrum of this compound (Figure 1). Key fragments to look for are m/z 59, 87, and 129.

  • Quantitative Analysis: Create a calibration curve by plotting the peak area of the quantifier ion (m/z 59) against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Extraction Extraction with Organic Solvent (e.g., Hexane) Sample->Extraction Drying Drying of Extract (Anhydrous Na2SO4) Extraction->Drying FinalExtract Final Extract for Injection Drying->FinalExtract Injection Injection into GC FinalExtract->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (Mass Spectrometer) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Identification Peak Identification (Retention Time & Mass Spectrum) Chromatogram->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Data_Analysis_Pathway RawData Raw GC-MS Data TIC Generate Total Ion Chromatogram (TIC) RawData->TIC PeakIntegration Peak Integration TIC->PeakIntegration RT_Match Retention Time Matching with Standard PeakIntegration->RT_Match RT_Match->PeakIntegration No Match MS_Match Mass Spectrum Comparison with Library/Standard RT_Match->MS_Match Match MS_Match->RT_Match No Match Identification Compound Identification: This compound MS_Match->Identification Match Quantification Concentration Calculation Identification->Quantification Calibration Calibration Curve Generation (Standards) Calibration->Quantification FinalResult Quantitative Result Quantification->FinalResult

Caption: Logical workflow for data analysis in GC-MS quantification.

References

Application Notes and Protocols for the Purification of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyloctan-3-ol is a tertiary alcohol of interest in various fields of chemical research and development. Its synthesis, typically achieved through a Grignard reaction between ethyl magnesium bromide and octan-2-one, or propyl magnesium bromide and pentan-3-one, often results in a crude product containing unreacted starting materials, byproducts, and residual solvents. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including liquid-liquid extraction, fractional distillation, and column chromatography. Additionally, methods for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are described.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing and executing effective purification protocols.

PropertyValueReference
Molecular Formula C10H22O[1]
Molecular Weight 158.28 g/mol [1]
Boiling Point (at 760 mmHg) 199 °C
Density 0.836 g/cm³
CAS Number 2051-32-3[2]

Table 1: Physical and Chemical Properties of this compound.

Purification Methodologies

The choice of purification method depends on the nature and quantity of impurities present in the crude product, as well as the desired final purity. A general workflow for the purification of this compound following its synthesis is outlined below.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Purity Analysis Grignard Grignard Reaction Quenching Reaction Quenching Grignard->Quenching Crude Product Extraction Liquid-Liquid Extraction Quenching->Extraction Distillation Fractional Distillation Extraction->Distillation Primary Method Chromatography Column Chromatography Extraction->Chromatography Alternative Method GCMS GC-MS Analysis Distillation->GCMS Chromatography->GCMS NMR NMR Analysis GCMS->NMR Pure_Product Pure this compound NMR->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

This initial purification step is crucial for removing inorganic salts, water-soluble impurities, and unreacted water-sensitive reagents from the crude reaction mixture following a Grignard synthesis.[3]

Objective: To perform an initial cleanup of the crude this compound.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Carefully quench the Grignard reaction mixture by slowly adding it to a stirred, cooled (ice bath) saturated aqueous solution of NH₄Cl.

  • Transfer the resulting mixture to a separatory funnel.

  • Allow the layers to separate and remove the aqueous layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for approximately 15-20 minutes.

  • Filter the drying agent and collect the organic solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, extracted this compound.

LLE_Workflow Start Crude Reaction Mixture Quench Quench with aq. NH4Cl Start->Quench Separate1 Separate Layers Quench->Separate1 Wash1 Wash with aq. NaHCO3 Separate1->Wash1 Separate2 Separate Layers Wash1->Separate2 Wash2 Wash with Brine Separate2->Wash2 Separate3 Separate Layers Wash2->Separate3 Dry Dry Organic Layer (MgSO4) Separate3->Dry Filter Filter Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate End Crude Extracted Product Evaporate->End

Caption: Workflow for the liquid-liquid extraction of this compound.

Protocol 2: Fractional Distillation

Fractional distillation is an effective method for purifying liquids with different boiling points.[4][5] Given the relatively high boiling point of this compound (199 °C), vacuum distillation is recommended to prevent decomposition.

Objective: To purify this compound from less volatile and more volatile impurities.

Materials:

  • Crude, extracted this compound

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)

  • Round-bottom flask

  • Heating mantle

  • Vacuum source and gauge

  • Thermometer

  • Condenser

  • Receiving flasks

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound into the round-bottom flask with a stir bar or boiling chips.

  • Attach the flask to the fractionating column and connect the vacuum source.

  • Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the head of the column. Discard any initial low-boiling fractions.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Once the main fraction is collected, stop the distillation before any higher-boiling impurities begin to distill.

  • Allow the apparatus to cool completely before releasing the vacuum.

Expected Results:

Pressure (mmHg)Predicted Boiling Point (°C)Purity (GC-MS)
760199-
20~100-105>98%
10~85-90>98%

Table 2: Predicted Boiling Points of this compound at Different Pressures and Expected Purity.

Protocol 3: Column Chromatography

For the removal of impurities with similar boiling points or for small-scale purifications, column chromatography is a suitable technique.[6][7]

Objective: To achieve high purity of this compound by separating it from structurally similar impurities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Determine the appropriate solvent system: Use TLC to find a solvent mixture (e.g., Hexane:Ethyl Acetate) that provides good separation of this compound from its impurities (target Rf ~0.3).

  • Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent (hexane) and carefully pour it into the column, allowing it to settle into a uniform bed.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully apply it to the top of the silica gel bed.

  • Elute the column: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Collect fractions: Collect the eluent in a series of labeled test tubes.

  • Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Typical Results:

FractionSolvent System (Hexane:EtOAc)Components
1-595:5Non-polar impurities
6-1590:10Pure this compound
16-2080:20More polar impurities

Table 3: Representative Elution Profile for Column Chromatography of this compound.

Purity Analysis

To confirm the purity of the isolated this compound, GC-MS and NMR analysis are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying any remaining impurities.[8]

Instrumentation and Parameters:

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Expected Results: A successful purification will show a single major peak in the gas chromatogram corresponding to this compound. The mass spectrum is expected to show characteristic fragmentation patterns for tertiary alcohols, often with a weak or absent molecular ion peak (m/z 158).[9] Key fragments would likely include the loss of an ethyl group (m/z 129) and a pentyl group (m/z 87).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the purified product and to detect any proton- or carbon-containing impurities.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS).

Expected ¹H NMR Chemical Shifts (δ, ppm, predicted):

  • ~0.9 (overlapping t, 6H, 2 x -CH₂CH₃ )

  • ~1.2-1.6 (m, 13H, -OH, -(CH₂)₄CH₃, and 2 x -CH₂ CH₃)

  • No signals in the aldehydic (~9-10 ppm) or carboxylic acid (>10 ppm) regions would indicate the absence of oxidation byproducts.

Expected ¹³C NMR Chemical Shifts (δ, ppm, predicted):

  • ~8-15 (2 x -CH₂CH₃ )

  • ~23-35 (-(CH₂ )₄CH₃ and 2 x -CH₂ CH₃)

  • ~75 (quaternary carbon, C-OH)

The absence of signals corresponding to starting materials or common byproducts in both ¹H and ¹³C NMR spectra would confirm the high purity of the this compound.

References

Applications of 3-Ethyloctan-3-ol in Organic Synthesis: A Representative Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyloctan-3-ol, a tertiary alcohol, serves as a valuable intermediate in organic synthesis. While specific applications in complex molecule synthesis are not extensively documented in mainstream literature, its structure lends itself to fundamental transformations characteristic of tertiary alcohols. This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction and its subsequent application in the synthesis of a mixture of isomeric alkenes through acid-catalyzed dehydration. These protocols are presented to illustrate a representative workflow for the utilization of this compound as a synthetic intermediate.

Introduction

Tertiary alcohols are a pivotal class of compounds in organic chemistry, often serving as precursors for the synthesis of alkenes, alkyl halides, and other functional groups. This compound, with its ten-carbon backbone, is a representative example of a simple, non-commercially available tertiary alcohol that can be readily synthesized in the laboratory. Its primary utility in organic synthesis is as a progenitor to a variety of substituted octenes, which can be valuable building blocks for more complex molecular architectures. This application note details the synthesis of this compound and its subsequent conversion to a mixture of (Z)- and (E)-3-ethyloct-3-ene and 3-ethyloct-2-ene.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Grignard reaction between ethylmagnesium bromide and 2-octanone (B155638).[1][2] The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the desired tertiary alcohol.

Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 2-Octanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (as initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

    • Magnesium turnings (2.43 g, 0.1 mol) and a small crystal of iodine are placed in the flask.

    • A solution of ethyl bromide (10.9 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

    • Approximately 5 mL of the ethyl bromide solution is added to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

    • The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Octanone:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of 2-octanone (12.82 g, 0.1 mol) in 30 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Workup and Purification:

    • The reaction mixture is carefully poured into a beaker containing 100 mL of a saturated aqueous ammonium chloride solution and ice.

    • The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with 30 mL portions of diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.

Expected Results
ReactantMolar Mass ( g/mol )Amount (g)MolesTheoretical Yield (g)
2-Octanone128.2112.820.1-
Ethylmagnesium Bromide--0.1-
This compound 158.28 --15.83

A typical yield for this type of reaction is in the range of 70-85%.

Application in Alkene Synthesis

A primary application of tertiary alcohols like this compound is their dehydration to form alkenes.[3] Acid-catalyzed dehydration proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. Due to the possibility of rearrangements and the presence of multiple abstractable protons, a mixture of alkene isomers is often obtained.[3]

Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dehydration Reaction:

    • This compound (7.91 g, 0.05 mol) is placed in a 100 mL round-bottom flask.

    • A few drops of concentrated sulfuric acid are added cautiously with swirling.

    • The flask is fitted with a fractional distillation apparatus.

    • The mixture is heated gently. The alkene products, being more volatile than the starting alcohol, will distill over along with water. The distillation is continued until no more organic layer is observed in the distillate.

  • Workup and Purification:

    • The distillate is transferred to a separatory funnel and washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.

    • The dried liquid is filtered, and the resulting mixture of alkenes can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution. Further purification by fractional distillation can be performed to separate the isomers if desired.

Expected Products and Distribution

The dehydration of this compound is expected to yield a mixture of three isomeric alkenes: (Z)-3-ethyloct-3-ene, (E)-3-ethyloct-3-ene, and 3-ethyloct-2-ene. The relative amounts of these products will depend on the reaction conditions, with the most stable (more substituted) alkenes being the major products according to Zaitsev's rule.

ProductStructureExpected Distribution
(E)-3-Ethyloct-3-eneTrans isomer, trisubstitutedMajor
(Z)-3-Ethyloct-3-eneCis isomer, trisubstitutedMinor
3-Ethyloct-2-eneTrisubstitutedMinor

Visualizing the Synthetic Pathway

Synthesis of this compound

Synthesis reagent1 Ethylmagnesium Bromide intermediate Magnesium Alkoxide reagent1->intermediate Nucleophilic Attack reagent2 2-Octanone reagent2->intermediate workup Acidic Workup (H3O+) intermediate->workup product This compound workup->product

Caption: Grignard synthesis of this compound.

Dehydration of this compound

Dehydration start This compound catalyst H+ (cat.) start->catalyst Protonation intermediate Carbocation Intermediate product1 (E)-3-Ethyloct-3-ene intermediate->product1 Deprotonation product2 (Z)-3-Ethyloct-3-ene intermediate->product2 Deprotonation product3 3-Ethyloct-2-ene intermediate->product3 Deprotonation catalyst->intermediate Loss of H2O

Caption: Dehydration of this compound to alkenes.

Conclusion

While this compound may not be a widely cited intermediate in complex organic syntheses, it serves as an excellent model for understanding the synthesis and reactivity of tertiary alcohols. The protocols provided herein for its Grignard synthesis and subsequent acid-catalyzed dehydration offer a clear and detailed workflow for its preparation and application as a precursor to a mixture of valuable alkene building blocks. These fundamental transformations are integral to the toolkit of synthetic chemists in research, development, and drug discovery.

References

Application Notes and Protocols: 3-Ethyloctan-3-ol as a Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctan-3-ol is a tertiary alcohol that serves as a versatile precursor in a variety of chemical transformations. Its sterically hindered tertiary hydroxyl group dictates its reactivity, making it a valuable building block for the synthesis of complex organic molecules, including potential pharmaceutical intermediates. These application notes provide an overview of key chemical reactions involving this compound and detailed protocols for its use in laboratory settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC10H22O[1][2]
Molecular Weight158.28 g/mol [1][2]
CAS Number2051-32-3[1][2]
IUPAC NameThis compound[2][3]
AppearanceColorless liquid
Boiling PointData not readily available
DensityData not readily available
SolubilityInsoluble in water, soluble in organic solvents

Applications in Chemical Synthesis

This compound is a valuable precursor for the synthesis of a range of organic compounds, primarily through reactions targeting its hydroxyl group. Key applications include its conversion to alkenes, esters, and N-substituted amides.

Dehydration to Alkenes

The acid-catalyzed dehydration of this compound proceeds through an E1 elimination mechanism to yield a mixture of isomeric alkenes.[4] As a tertiary alcohol, it readily forms a stable tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water.[5][6][7] The major product is typically the most substituted (Zaitsev's) alkene, but other isomers can also be formed.[8] Potential carbocation rearrangements should also be considered.[9]

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

This protocol is adapted from a general procedure for the dehydration of tertiary alcohols.[10]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[6]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether (or other suitable organic solvent)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 10.0 g of this compound.

  • Slowly add 2.5 mL of concentrated sulfuric acid while cooling the flask in an ice bath and swirling.

  • Set up a simple distillation apparatus and gently heat the mixture.

  • Collect the distillate, which will be a mixture of alkenes and water.

  • Transfer the distillate to a separatory funnel and wash with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with 15 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry flask.

  • The product can be further purified by fractional distillation.

Expected Products: A mixture of isomeric decenes. The major product is expected to be 3-ethyl-oct-3-ene.

Quantitative Data (Representative):

ReactantProductCatalystReaction TimeTemperatureYield (%)
This compoundMixture of decenesH₂SO₄1-2 hours140-160 °C80-90

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Product This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture H2SO4 H2SO4 H2SO4->Reaction_Mixture Distillate Distillation Reaction_Mixture->Distillate Heat Washing Washing (NaHCO3, Brine) Distillate->Washing Drying Drying (Na2SO4) Washing->Drying Alkene_Mixture Alkene Mixture Drying->Alkene_Mixture

Caption: Workflow for the dehydration of this compound.

Esterification to Form Hindered Esters

The synthesis of esters from the tertiary alcohol this compound is challenging due to steric hindrance around the hydroxyl group. Standard Fischer esterification conditions are often ineffective.[11] More specialized methods are required, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a suitable base, or using coupling agents.[11][12][13]

Experimental Protocol: Synthesis of 3-Ethyl-3-octyl Acetate

This protocol utilizes acetic anhydride and a catalyst for the esterification of a hindered tertiary alcohol.

Materials:

  • This compound

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP) or another suitable acylation catalyst

  • Triethylamine (B128534) (Et₃N) or pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • In a round-bottom flask, dissolve 5.0 g of this compound in 50 mL of diethyl ether.

  • Add 1.2 equivalents of triethylamine and a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • Cool the mixture in an ice bath and slowly add 1.1 equivalents of acetic anhydride with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude ester.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Expected Product: 3-Ethyl-3-octyl acetate.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystBaseSolventYield (%)
This compoundAcetic AnhydrideDMAPEt₃NDiethyl ether70-85

Signaling Pathway of Esterification:

G This compound This compound 3-Ethyl-3-octyl_Acetate 3-Ethyl-3-octyl Acetate This compound->3-Ethyl-3-octyl_Acetate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride Acyl-DMAP_Intermediate Acyl-DMAP Intermediate Acetic_Anhydride->Acyl-DMAP_Intermediate Activation DMAP DMAP (catalyst) DMAP->Acyl-DMAP_Intermediate Acyl-DMAP_Intermediate->3-Ethyl-3-octyl_Acetate

Caption: Catalytic cycle for DMAP-catalyzed esterification.

Ritter Reaction to Synthesize N-Substituted Amides

The Ritter reaction provides a method for the synthesis of N-substituted amides from tertiary alcohols.[14][15] The reaction involves the formation of a stable tertiary carbocation from this compound in the presence of a strong acid, which is then trapped by a nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the corresponding N-alkyl amide.[16]

Experimental Protocol: Ritter Reaction of this compound with Acetonitrile

Materials:

  • This compound

  • Acetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

  • Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Beaker

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • In a round-bottom flask, combine 5.0 g of this compound and 1.5 equivalents of acetonitrile.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add 3 equivalents of concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture slowly onto crushed ice in a beaker.

  • Neutralize the aqueous solution by the slow addition of a concentrated NaOH solution until it is basic to litmus (B1172312) paper.

  • Extract the aqueous layer three times with 30 mL portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude amide.

  • The product can be purified by recrystallization or column chromatography.

Expected Product: N-(3-ethyl-octan-3-yl)acetamide.

Quantitative Data (Representative):

Reactant 1Reactant 2AcidReaction TimeTemperatureYield (%)
This compoundAcetonitrileH₂SO₄4-6 hoursRoom Temp.60-75

Logical Relationship in the Ritter Reaction:

G This compound This compound Carbocation Tertiary Carbocation This compound->Carbocation Protonation & Loss of H2O H+ H+ H+->Carbocation Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion Nucleophilic Attack Nitrile Acetonitrile Nitrile->Nitrilium_Ion Amide N-substituted Amide Nitrilium_Ion->Amide Hydrolysis H2O H2O H2O->Amide

References

Application Notes and Protocols for the Synthesis of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of the tertiary alcohol, 3-ethyloctan-3-ol. The primary method detailed is the Grignard reaction, a robust and widely utilized carbon-carbon bond-forming reaction. Specifically, this protocol outlines the reaction of 3-octanone (B92607) with ethylmagnesium bromide. Included are detailed methodologies for the experimental setup, reaction execution, product isolation, and purification. Furthermore, this document summarizes key quantitative data and provides characterization information to aid in the verification of the final product. Visual diagrams are included to clearly illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a tertiary alcohol with potential applications in various fields of chemical research, including as a building block in organic synthesis and for the development of novel chemical entities. The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with the Grignard reaction being one of the most efficient methods for their preparation. This reaction involves the nucleophilic addition of a Grignard reagent to a ketone or ester. In the protocol described herein, the Grignard reagent, ethylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-octanone. Subsequent acidic workup yields the desired this compound.

Data Presentation

Table 1: Reactant and Product Properties
CompoundFormulaMolecular Weight ( g/mol )CAS Number
3-OctanoneC₈H₁₆O128.21106-68-3
Ethylmagnesium BromideC₂H₅BrMg133.27925-90-6
This compoundC₁₀H₂₂O158.282051-32-3[1]
Table 2: Characterization Data for this compound
PropertyValue
Appearance Colorless liquid
Boiling Point Estimated 190-200 °C
Density Estimated 0.83-0.85 g/mL
¹H NMR (CDCl₃) Expected peaks: triplets and quartets for ethyl groups, multiplets for the pentyl chain, and a singlet for the hydroxyl proton.
¹³C NMR (CDCl₃) Expected signals for all 10 carbon atoms. A signal for the quaternary carbon bearing the hydroxyl group is expected around 75-80 ppm.[1]
Mass Spectrometry (EI) Key fragments (m/z): 129, 87, 59.[1]
Purity (Typical) >95% after purification
Yield (Typical) 60-80%

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask fitted with a reflux condenser (with a drying tube), a dropping funnel, and a glass stopper. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon to exclude moisture.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine if necessary to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and bubbling is observed. Gentle warming may be required to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 3-Octanone

  • Ketone Addition: Cool the Grignard reagent solution in an ice bath. Dissolve 3-octanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the 3-octanone solution dropwise to the cooled Grignard reagent with vigorous stirring. The addition should be slow enough to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt. Alternatively, dilute hydrochloric acid can be used.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. If THF was used as the solvent, diethyl ether should be added to facilitate separation. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Visualizations

Reaction Signaling Pathway

Reaction_Pathway Grignard Reaction for this compound Synthesis 3-Octanone 3-Octanone Intermediate_Alkoxide Magnesium Alkoxide Intermediate 3-Octanone->Intermediate_Alkoxide + Ethylmagnesium_Bromide Ethylmagnesium Bromide Ethylmagnesium_Bromide->Intermediate_Alkoxide + This compound This compound Intermediate_Alkoxide->this compound Protonation Acid_Workup Acidic Workup (H3O+) Acid_Workup->Intermediate_Alkoxide

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification prep_start Dry Apparatus add_mg Add Mg Turnings prep_start->add_mg add_etbr Add Bromoethane in Ether add_mg->add_etbr reflux Reflux to Form EtMgBr add_etbr->reflux cool_grignard Cool Grignard Reagent reflux->cool_grignard add_ketone Add 3-Octanone Solution cool_grignard->add_ketone stir Stir at Room Temp add_ketone->stir quench Quench with NH4Cl(aq) stir->quench extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for Purity Determination of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctan-3-ol is a tertiary alcohol with applications in the fragrance and pharmaceutical industries. As with any chemical entity intended for use in consumer products or as a pharmaceutical intermediate, the accurate determination of its purity is a critical aspect of quality control. This document provides detailed application notes and protocols for the determination of this compound purity using three common and robust analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR).

The selection of an appropriate analytical method depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. GC-FID is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. HPLC-RID is suitable for the analysis of non-chromophoric compounds that are not easily analyzed by UV-Vis detection. qNMR is a primary ratio method that provides a direct measurement of the analyte's purity against a certified reference material without the need for a calibration curve of the analyte itself.

These notes provide detailed experimental protocols, data presentation in structured tables for easy comparison, and visualizations of the experimental workflows to guide researchers in establishing a reliable purity assessment program for this compound.

Analytical Methods

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive method for the purity analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a gaseous mobile phase and a liquid stationary phase within a capillary column. The flame ionization detector provides a response proportional to the mass of carbon atoms, making it an excellent choice for quantitative analysis of organic compounds.

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 mg/L
Limit of Quantification (LOQ)0.03 - 0.3 mg/L
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

2.1.1. Materials and Reagents

  • This compound sample

  • High-purity solvent for dilution (e.g., isooctane, dichloromethane)

  • Internal Standard (IS), e.g., n-dodecane or other suitable non-interfering hydrocarbon of high purity.

  • Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity.

2.1.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Capillary column: A polar stationary phase is recommended for alcohol analysis. A common choice is a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX, ZB-Waxplus) or a mid-polar phase.

    • Example Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

2.1.3. Sample and Standard Preparation

  • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of a high-purity this compound reference standard into volumetric flasks. Add a constant, known amount of the internal standard stock solution to each flask and dilute to volume with the solvent. A typical concentration range would be from 0.1 mg/mL to 2 mg/mL.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a volumetric flask. Add the same constant, known amount of the internal standard stock solution and dilute to volume with the solvent to achieve a concentration within the calibration range.

2.1.4. GC-FID Operating Conditions

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas (Helium) Flow Rate: 1.0 mL/min (constant flow).

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Injection Volume: 1 µL.

2.1.5. Data Analysis

  • Integrate the peak areas of this compound and the internal standard in the chromatograms of the calibration standards.

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Calculate the average response factor.

  • For the sample chromatogram, integrate the peak areas of this compound and the internal standard.

  • Calculate the concentration of this compound in the sample using the following formula: Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / Avg. RF)

  • The purity of the this compound sample is then calculated as the percentage of the determined concentration relative to the initially weighed sample concentration.

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Internal Standard Stock B Prepare Calibration Standards A->B C Prepare Sample Solution A->C D Inject into GC-FID B->D C->D E Acquire Chromatogram D->E F Integrate Peak Areas E->F G Calculate Response Factor F->G H Calculate Concentration G->H I Determine Purity H->I

Caption: Workflow for GC-FID purity analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

For non-chromophoric compounds like this compound, HPLC with a universal detector such as a Refractive Index Detector (RID) is a suitable alternative to GC. The separation is based on the polarity of the analyte and impurities. The RID measures the difference in the refractive index between the mobile phase and the eluting sample components.

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.05 - 0.2 mg/mL
Limit of Quantification (LOQ)0.15 - 0.6 mg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 103%

2.2.1. Materials and Reagents

  • This compound sample

  • HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724), water).

  • High-purity this compound reference standard.

2.2.2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a refractive index detector.

  • Column: A column suitable for the separation of small polar molecules, such as a hydrophilic interaction liquid chromatography (HILIC) column or a specific column for sugar and alcohol analysis.

    • Example Column: Aminex HPX-87H or similar ion-exclusion column.

2.2.3. Sample and Standard Preparation

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of acetonitrile and water, or dilute sulfuric acid for ion-exclusion columns). Degas the mobile phase before use.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of a high-purity this compound reference standard and dissolving them in the mobile phase to create solutions of known concentrations (e.g., 0.5 mg/mL to 5 mg/mL).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2.2.4. HPLC-RID Operating Conditions

  • Column Temperature: 35 - 60 °C (as recommended for the specific column).

  • Mobile Phase Flow Rate: 0.5 - 1.0 mL/min.

  • Detector Temperature: 35 °C.

  • Injection Volume: 10 - 20 µL.

  • Run Time: Sufficient to allow for the elution of all components.

2.2.5. Data Analysis

  • Integrate the peak area of this compound in the chromatograms of the calibration standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • For the sample chromatogram, integrate the peak area of this compound.

  • Calculate the concentration of this compound in the sample solution using the calibration curve equation.

  • The purity of the this compound sample is then calculated as the percentage of the determined concentration relative to the initially weighed sample concentration.

HPLC_RID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Calibration Standards A->B C Prepare Sample Solution A->C D Inject into HPLC-RID B->D C->D E Acquire Chromatogram D->E F Integrate Peak Areas E->F G Construct Calibration Curve F->G H Calculate Concentration G->H I Determine Purity H->I

Caption: Workflow for HPLC-RID purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining the purity of organic compounds. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high accuracy.

ParameterTypical Value
Linearity (r²)Not applicable (direct ratio method)
Precision (%RSD)< 1%
AccuracyHigh (traceable to SI units)
Uncertainty< 0.5% (with careful execution)

2.3.1. Materials and Reagents

  • This compound sample

  • Certified Internal Standard (IS) of high purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high isotopic purity.

2.3.2. Instrumentation

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2.3.3. Sample Preparation

  • Accurately weigh a known amount of the this compound sample into a vial.

  • Accurately weigh a known amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer an appropriate amount of the solution to an NMR tube.

2.3.4. qNMR Data Acquisition

  • Pulse Sequence: A simple 1D proton pulse sequence is typically used.

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being used for quantification to ensure full relaxation and accurate integration. A T₁ determination experiment may be necessary. A conservative value of 30-60 seconds is often used.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Other parameters: Standard acquisition parameters for ¹H NMR should be used.

2.3.5. Data Processing and Analysis

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the protons of the methyl group of the ethyl side chains) and a signal of the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PurityIS = Purity of the internal standard

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurately weigh Analyte and IS B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum (Phase, Baseline) D->E F Integrate Analyte and IS Signals E->F G Calculate Purity F->G

Caption: Workflow for qNMR purity analysis.

Conclusion

The purity of this compound can be reliably determined using GC-FID, HPLC-RID, and qNMR.

  • GC-FID is a highly sensitive and precise method suitable for routine quality control of this volatile alcohol.

  • HPLC-RID offers a viable alternative, particularly when dealing with less volatile impurities or when GC is not available.

  • qNMR stands out as a primary method for providing highly accurate and SI-traceable purity values, which is invaluable for the certification of reference materials and in drug development settings where absolute purity is critical.

The choice of method should be based on the specific requirements of the analysis. For all methods, proper method validation is essential to ensure the accuracy and reliability of the results. The protocols and data presented here provide a solid foundation for the development and implementation of a robust purity testing strategy for this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyloctan-3-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Grignard reaction of an ethyl Grignard reagent with a pentanoate ester.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Grignard reagentEnsure anhydrous conditions. Use freshly distilled, dry ether (diethyl ether or THF). Flame-dry all glassware before use. Use high-quality magnesium turnings.
Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.
Presence of acidic protons in the reaction mixtureEnsure all reactants and solvents are free from water and alcohols. The starting ester must be pure and dry.
Incomplete reactionAllow the reaction to proceed for a sufficient amount of time. Gentle heating (reflux) can sometimes be beneficial after the initial exothermic reaction subsides.
Formation of Significant Byproducts Unreacted starting materials (ester, ketone intermediate)Use a slight excess (at least 2 equivalents) of the Grignard reagent to ensure the complete conversion of the ester and the intermediate ketone.[1]
Formation of 3-pentanone (B124093) (ketone intermediate)The ketone is an intermediate in the reaction of esters with Grignard reagents.[1] Ensure sufficient Grignard reagent is present for the second addition. The ketone is more reactive than the ester, so it should react quickly if enough Grignard reagent is available.[1]
Wurtz coupling products (e.g., butane (B89635) from ethylmagnesium bromide)Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to minimize coupling.
Dehydration of the tertiary alcohol product during workupUse a mild acid for the workup, such as a saturated aqueous solution of ammonium (B1175870) chloride, instead of strong acids like HCl or H2SO4.
Difficult Purification Emulsion formation during aqueous workupAdd more ether or a saturated brine solution to help break the emulsion.
Co-distillation of impuritiesEnsure efficient fractional distillation with a properly packed column. Collect narrow boiling point fractions.
Presence of unreacted starting materials and byproductsPerform a preliminary purification by extraction. Wash the organic layer with a dilute acid to remove any remaining magnesium salts, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Grignard reaction. This involves reacting two or more equivalents of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with an ester of pentanoic acid (e.g., ethyl pentanoate).[1] The Grignard reagent adds to the ester carbonyl group twice to form the tertiary alcohol.[2]

Q2: Why do I need to use at least two equivalents of the Grignard reagent?

A2: The reaction of a Grignard reagent with an ester proceeds in two steps. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate (3-pentanone in this case).[1] This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol. Using less than two equivalents will result in a mixture of the desired product, the ketone intermediate, and unreacted starting material.[1]

Q3: My Grignard reaction is not starting. What should I do?

A3: The initiation of a Grignard reaction can sometimes be sluggish. Here are a few troubleshooting steps:

  • Ensure Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent. All glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere), and all solvents must be anhydrous.

  • Activate the Magnesium: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. You can try crushing the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface.

  • Use an Initiator: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and initiate the reaction.

Q4: What are the expected side products in this synthesis?

A4: Besides the desired this compound, several side products can form:

  • 3-Pentanone: The ketone intermediate, if the reaction is incomplete.

  • Pentanoic acid: From any unreacted ester that is hydrolyzed during workup.

  • Butane: From the coupling of two ethyl groups from the Grignard reagent (Wurtz reaction).

  • Ethene and Ethane: From disproportionation reactions of the Grignard reagent.

  • Dehydration products: Alkenes formed from the elimination of water from the tertiary alcohol during an acidic workup.

Q5: How can I best purify the final product?

A5: Purification is typically achieved through a combination of extraction and distillation.

  • Aqueous Workup: After the reaction is complete, it is quenched with a weak acid (e.g., saturated NH4Cl solution).

  • Extraction: The product is extracted into an organic solvent like diethyl ether. The organic layer should be washed with brine to remove water-soluble impurities.

  • Drying: The organic extract is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Distillation: The solvent is removed by simple distillation, followed by fractional distillation of the residue under reduced pressure to isolate the pure this compound.

Experimental Protocol: Grignard Synthesis of this compound

This protocol provides a general methodology. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl pentanoate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Iodine crystal (optional, as an initiator)

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (2.2 equivalents) in the flask.

    • In the dropping funnel, prepare a solution of ethyl bromide (2.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine or gently warm the flask.

    • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Pentanoate:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of ethyl pentanoate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ethyl pentanoate solution dropwise to the cold, stirred Grignard reagent solution. Control the rate of addition to maintain a gentle reaction.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic layers and wash them sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification reagent_prep Prepare Ethylmagnesium Bromide initiation Initiate Reaction (Iodine/Heating) reagent_prep->initiation add_ester Add Ethyl Pentanoate initiation->add_ester stir Stir at Room Temp add_ester->stir quench Quench with NH4Cl stir->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_grignard Grignard Reagent Issues cluster_reaction_cond Reaction Condition Issues start Low/No Product Yield? anhydrous Anhydrous Conditions? start->anhydrous Yes mg_quality High-Quality Mg? anhydrous->mg_quality Yes no_anhydrous Action: Ensure Dry Glassware/Solvents anhydrous->no_anhydrous No initiator Initiator Used? mg_quality->initiator Yes no_mg_quality Action: Use Fresh Mg Turnings mg_quality->no_mg_quality No acidic_protons Acidic Protons Present? initiator->acidic_protons Yes no_initiator Action: Add Iodine/1,2-dibromoethane initiator->no_initiator No reaction_time Sufficient Reaction Time? acidic_protons->reaction_time Yes yes_acidic_protons Action: Purify/Dry Starting Materials acidic_protons->yes_acidic_protons No solution Problem Solved reaction_time->solution Yes no_reaction_time Action: Increase Stirring Time/Gentle Heat reaction_time->no_reaction_time No no_anhydrous->solution no_mg_quality->solution no_initiator->solution yes_acidic_protons->solution no_reaction_time->solution

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Grignard Synthesis of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and technical data for the synthesis of 3-Ethyloctan-3-ol via the Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Grignard synthesis of this compound.

Q1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?

A1: Failure to initiate is one of the most common problems in Grignard synthesis. It is almost always due to the presence of an inhibitor or a passivated magnesium surface.

  • Cause 1: Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the glassware, solvent, or starting materials.[1][2]

    • Solution: All glassware must be rigorously dried before use, typically by flame-drying under a vacuum or oven-drying overnight and cooling in a desiccator under an inert atmosphere (Nitrogen or Argon).[3][4] Solvents must be anhydrous. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are standard choices.[2]

  • Cause 2: Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the alkyl halide from reacting with the metal.[5]

    • Solution 1 - Mechanical Activation: Briefly crush the magnesium turnings with a glass rod or a mortar and pestle (in a glovebox) to expose a fresh, unoxidized metal surface.[1][5][6]

    • Solution 2 - Chemical Activation: Add a small crystal of iodine.[3][4] The iodine reacts with the magnesium surface, cleaning it and exposing fresh metal. The characteristic purple or brown color of the iodine will disappear upon reaction initiation.[5] A few drops of 1,2-dibromoethane (B42909) can also be used as an effective activating agent.[6]

  • Cause 3: Impure Reagents: The alkyl halide (e.g., ethyl bromide) or the ketone (e.g., octan-3-one) may contain impurities that inhibit the reaction.

    • Solution: Use freshly distilled reagents or reagents from a newly opened bottle to minimize contamination from water or oxidative byproducts.

Q2: I am observing a very low yield of this compound. What are the likely side reactions?

A2: Low yields are often the result of competing side reactions that consume the Grignard reagent or the ketone starting material.

  • Side Reaction 1: Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide. For example, ethylmagnesium bromide can react with another molecule of ethyl bromide to form butane.

    • Mitigation: This is favored by high concentrations of the alkyl halide.[4] Ensure slow, dropwise addition of the alkyl halide solution to the magnesium suspension. This keeps the instantaneous concentration of the alkyl halide low, favoring Grignard formation over coupling.[3]

  • Side Reaction 2: Enolization: The Grignard reagent can act as a base instead of a nucleophile, deprotonating the alpha-carbon of the ketone to form an enolate.[7][8] This regenerates the starting ketone upon acidic workup, thereby reducing the yield.

    • Mitigation: This side reaction is more prominent with sterically hindered ketones and at higher temperatures. Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over enolization.[9]

  • Side Reaction 3: Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, reducing the ketone to a secondary alcohol.[7]

    • Mitigation: This is less common with ethylmagnesium bromide but can be a factor. Maintaining low reaction temperatures can help minimize this pathway.

Q3: During the aqueous work-up, a persistent emulsion has formed. How can I break it?

A3: Emulsions are common during Grignard work-ups due to the formation of fine magnesium salt precipitates.

  • Solution 1: Add Saturated Aqueous Salt Solution: Add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), which is the standard quenching agent, or sodium chloride (brine).[10] This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[10]

  • Solution 2: Dilute Acid: Carefully add a dilute acid like 1M HCl or H₂SO₄.[11] This will dissolve the magnesium salts (Mg(OH)Br, MgO) into water-soluble MgCl₂ or MgSO₄. Caution: This process is exothermic and can release flammable hydrogen gas if unreacted magnesium is present; perform this slowly and in an ice bath.[11]

  • Solution 3: Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove the solid magnesium salts before performing the separation.[12]

  • Solution 4: Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[10]

Data Presentation

The yield of this compound is highly dependent on reaction conditions. The following table summarizes expected outcomes based on key variables.

ParameterCondition A (Sub-Optimal)Condition B (Optimized)Expected Outcome
Solvent Anhydrous Diethyl EtherAnhydrous THFTHF is a better solvent for stabilizing the Grignard reagent, often leading to higher yields.[3]
Reagent Addition Fast addition at room temp.Slow, dropwise addition at 0 °CSlow, cold addition minimizes side reactions like Wurtz coupling and enolization, increasing product yield.[3][9]
Temperature Reflux0 °C to Room TemperatureLower temperatures favor the desired nucleophilic addition over side reactions.[9]
Work-up Quench WaterSaturated aq. NH₄ClSaturated NH₄Cl is less vigorous than acid and is effective at quenching the reaction and dissolving magnesium salts.
Expected Yield ~40-50%>80%Optimized conditions significantly improve the yield of the desired tertiary alcohol.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from ethyl bromide and octan-3-one.

Objective: To synthesize this compound via a Grignard reaction.

Materials:

  • Magnesium turnings (1.2 eq)

  • Ethyl bromide (1.1 eq)

  • Octan-3-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for anhydrous reactions (three-neck round-bottom flask, condenser, dropping funnel)

Procedure:

  • Preparation of Apparatus:

    • All glassware must be flame-dried under vacuum or oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.[4] Equip a three-neck flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Formation of Ethylmagnesium Bromide:

    • Place magnesium turnings (1.2 eq) and a single crystal of iodine in the reaction flask.

    • Add a small portion (~10%) of a solution of ethyl bromide (1.1 eq) in anhydrous THF via the dropping funnel.

    • Observe for signs of reaction initiation: disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[5] If the reaction does not start, gently warm the flask or add another small crystal of iodine.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[3]

    • After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent.

  • Reaction with Octan-3-one:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve octan-3-one (1.0 eq) in anhydrous THF and add this solution to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[9] A precipitate will likely form.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise via the dropping funnel.[13] Stir until the solids dissolve or become a manageable slurry.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate key logical and chemical pathways in the synthesis.

TroubleshootingWorkflow Start Reaction Issue Identified NoInitiation Problem: No Reaction Initiation Start->NoInitiation LowYield Problem: Low Yield or Impurities Start->LowYield Cause_Moisture Cause: Moisture Present? NoInitiation->Cause_Moisture Cause_MgOxide Cause: MgO Layer on Mg? NoInitiation->Cause_MgOxide Cause_SideReaction Cause: Side Reactions? LowYield->Cause_SideReaction Cause_Workup Cause: Work-up Loss? LowYield->Cause_Workup Sol_Dry Solution: Flame-dry glassware. Use anhydrous solvent. Cause_Moisture->Sol_Dry Yes Sol_Activate Solution: Crush Mg. Add Iodine crystal. Cause_MgOxide->Sol_Activate Yes Sol_Temp Solution: Add ketone at 0°C. Slow reagent addition. Cause_SideReaction->Sol_Temp Yes Sol_Emulsion Solution: Use sat. NH4Cl. Filter through Celite. Cause_Workup->Sol_Emulsion Yes

Caption: Troubleshooting workflow for a Grignard reaction.

ReactionPathway EtBr Ethyl Bromide Grignard Ethylmagnesium Bromide (Grignard Reagent) EtBr->Grignard Mg Magnesium Mg->Grignard Ketone Octan-3-one Adduct Magnesium Alkoxide Adduct Grignard->Adduct + Ketone Wurtz Butane (Wurtz Coupling) Grignard->Wurtz + EtBr Enolate Octan-3-one Enolate Grignard->Enolate + Ketone (Base) Product This compound Adduct->Product + H3O+ Work-up

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyloctan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound, a tertiary alcohol, is typically synthesized using a Grignard reaction. The two main approaches are:

  • From a Ketone: The reaction of 3-octanone (B92607) with ethylmagnesium bromide. This is a direct 1,2-nucleophilic addition to the carbonyl group.

  • From an Ester: The reaction of an ester, such as ethyl hexanoate, with two equivalents of ethylmagnesium bromide. The first equivalent adds to the ester to form an intermediate ketone (3-octanone), which then immediately reacts with a second equivalent of the Grignard reagent.[1][2][3]

Q2: What are the most common side reactions in the synthesis of this compound?

A2: The primary side reactions encountered during the Grignard synthesis of this compound include:

  • Wurtz Coupling: The reaction of the Grignard reagent (ethylmagnesium bromide) with the alkyl halide (bromoethane) to form a dimer (n-butane).[4][5]

  • Enolization: The Grignard reagent acts as a base, deprotonating the alpha-carbon of the ketone (3-octanone), leading to the formation of an enolate. This enolate is unreactive towards nucleophilic addition and regenerates the starting ketone upon workup.

  • Reduction: The Grignard reagent can reduce the carbonyl group of the ketone to a secondary alcohol (3-octanol). This occurs via a hydride transfer from the beta-carbon of the Grignard reagent.[2]

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions and maximize the yield of this compound, consider the following:

  • Temperature Control: Maintain a low reaction temperature to disfavor the Wurtz coupling reaction.[6]

  • Slow Addition: Add the Grignard reagent or the carbonyl compound slowly to the reaction mixture to maintain a low concentration of the added reagent, which helps to suppress Wurtz coupling.[6]

  • Dry Conditions: Ensure all glassware and solvents are scrupulously dry, as Grignard reagents react readily with water.

  • Choice of Reagents: When synthesizing from an ester, ensure at least two full equivalents of the Grignard reagent are used to drive the reaction to completion. Using only one equivalent will result in a mixture of starting material, intermediate ketone, and the final product.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Inactive Grignard reagent: The Grignard reagent may not have formed or has been quenched.Ensure magnesium turnings are fresh and activated. Use anhydrous solvents and reagents. Check for the presence of any acidic protons in the starting materials or solvent.
Inefficient reaction: The reaction may not have gone to completion.If using an ester as a starting material, ensure at least two equivalents of the Grignard reagent are used. Allow for sufficient reaction time and appropriate temperature.
Presence of a significant amount of n-butane in the product mixture Wurtz coupling side reaction: High local concentration of alkyl halide or elevated reaction temperature.Add the alkyl halide slowly to the magnesium turnings during Grignard reagent formation. Maintain a low reaction temperature throughout the synthesis.
Recovery of a large amount of starting ketone (3-octanone) Enolization of the ketone: The Grignard reagent is acting as a base instead of a nucleophile.Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature may also favor addition over enolization.
Presence of 3-octanol (B1198278) in the product mixture Reduction of the ketone: The Grignard reagent is acting as a reducing agent.This is more common with sterically hindered ketones and bulky Grignard reagents. Consider using a different Grignard reagent if this is a major issue.
Complex mixture of products observed by GC-MS Multiple side reactions occurring: A combination of the issues listed above.Carefully review and optimize all reaction parameters: temperature, addition rate, stoichiometry, and dryness of reagents and solvents.

Quantitative Data

Table 1: Effect of Reactant on Theoretical Yield

Starting MaterialGrignard ReagentStoichiometry (Carbonyl:Grignard)Theoretical Yield of this compound
3-OctanoneEthylmagnesium bromide1 : 1High
Ethyl hexanoateEthylmagnesium bromide1 : 2High
Ethyl hexanoateEthylmagnesium bromide1 : 1Low (mixture of products)[7]

Table 2: Troubleshooting Side Reactions with Quantitative Insights (Hypothetical Data for Illustrative Purposes)

Side ReactionContributing FactorExpected Impact on YieldPotential % of Side ProductMitigation Strategy & Expected Outcome
Wurtz CouplingHigh local concentration of ethyl bromideModerate decrease5-15%Slow, dropwise addition of ethyl bromide. Yield increase of 10-15%.
EnolizationSteric hindrance around carbonylSignificant decrease10-30%Use of a less hindered Grignard reagent. Reduction of enolization by 50%.
ReductionBulky Grignard reagentMinor to moderate decrease2-10%Use of a less bulky Grignard reagent. Reduction of alcohol byproduct to <2%.

Experimental Protocols

Synthesis of this compound from 3-Octanone

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of bromoethane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the ether begins to reflux. Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 3-Octanone: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-octanone in anhydrous diethyl ether dropwise with stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

GC-MS Protocol for Impurity Profiling

Objective: To identify and quantify the main product (this compound) and potential side products (n-butane, 3-octanone, 3-octanol).

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of volatile organic compounds (e.g., HP-5MS).

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Filter the sample if necessary to remove any particulate matter.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Synthesis_Workflow Synthesis of this compound Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification Mg Magnesium Turnings EtMgBr Ethylmagnesium Bromide Mg->EtMgBr EtBr Bromoethane EtBr->EtMgBr Reaction Grignard Addition EtMgBr->Reaction Octanone 3-Octanone Octanone->Reaction Product_Alkoxide Alkoxide Intermediate Reaction->Product_Alkoxide Quench Quench (NH4Cl) Product_Alkoxide->Quench Extraction Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Caption: Workflow for the synthesis of this compound.

Side_Reactions Common Side Reactions in this compound Synthesis cluster_wurtz Wurtz Coupling cluster_enolization Enolization cluster_reduction Reduction EtMgBr Ethylmagnesium Bromide Main_Product This compound EtMgBr->Main_Product acts as nucleophile Butane n-Butane EtMgBr->Butane Enolate Enolate EtMgBr->Enolate acts as base Octanol 3-Octanol EtMgBr->Octanol hydride transfer Octanone 3-Octanone Octanone->Main_Product Octanone->Enolate Octanone->Octanol EtBr Bromoethane EtBr->Butane

References

Technical Support Center: Synthesis of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Ethyloctan-3-ol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound.

Q2: What are the possible synthetic routes using the Grignard reaction to produce this compound?

A2: There are two primary Grignard reaction pathways to synthesize this compound:

  • Route A: Reaction with a Ketone: This route involves the reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), with octan-3-one.

  • Route B: Reaction with an Ester: This route uses two equivalents of an ethyl Grignard reagent reacting with an ester of hexanoic acid, such as ethyl hexanoate (B1226103). The first equivalent displaces the ethoxy group to form an intermediate ketone, which then immediately reacts with the second equivalent of the Grignard reagent.[1][2]

Q3: Why are anhydrous (dry) conditions so critical for a Grignard reaction?

A3: Grignard reagents are highly reactive and are strong bases. They will react readily with any source of protons, including water, alcohols, or even acidic functional groups on the starting materials. This reaction, often called quenching, deactivates the Grignard reagent, forming an alkane and a magnesium salt, which significantly reduces the yield of the desired alcohol product.[3] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q4: What are the common side reactions that can lower the yield of this compound?

A4: Besides the quenching of the Grignard reagent, other side reactions can occur:

  • Enolization: If the ketone starting material (octan-3-one) is sterically hindered or if the Grignard reagent is particularly bulky, the Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This starting material is then recovered upon acidic workup, reducing the product yield.

  • Reduction: The Grignard reagent can reduce the carbonyl group to a secondary alcohol. This is more common with sterically hindered ketones.

  • Wurtz Coupling: The Grignard reagent can couple with any remaining alkyl halide to form an alkane.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Presence of moisture: Glassware, starting materials, or solvent were not completely dry. 2. Inactive Grignard reagent: The Grignard reagent was not successfully formed or has degraded. 3. Incorrect stoichiometry: Insufficient Grignard reagent was used, especially in the reaction with an ester.1. Ensure all glassware is oven-dried immediately before use. Use freshly distilled, anhydrous solvents. 2. Confirm the formation of the Grignard reagent by observing the initial exothermic reaction and the disappearance of magnesium turnings. Use fresh, high-quality magnesium and alkyl halide. A crystal of iodine can be added to initiate the reaction. 3. Use at least two equivalents of the Grignard reagent when starting from an ester. It is often beneficial to use a slight excess (e.g., 2.2 equivalents) to account for any minor quenching.[4]
Presence of a significant amount of starting ketone (octan-3-one) in the final product 1. Insufficient Grignard reagent. 2. Grignard reagent added too quickly at low temperature, leading to incomplete reaction. 3. Enolization of the ketone. 1. Ensure the correct stoichiometry of the Grignard reagent. 2. Add the ketone to the Grignard reagent slowly and allow the reaction to proceed at a controlled temperature (e.g., refluxing ether) to ensure complete reaction. 3. This is less likely with unhindered ketones like octan-3-one but can be minimized by using a less sterically hindered Grignard reagent if applicable.
Formation of a significant amount of a secondary alcohol (octan-3-ol) Reduction of the ketone by the Grignard reagent. This is more prevalent with bulky Grignard reagents. Using ethylmagnesium bromide should minimize this. Ensure the reaction is not run at excessively high temperatures.
Product is difficult to purify Presence of unreacted starting materials and byproducts. Effective purification is crucial. Perform a thorough aqueous workup to remove magnesium salts. Use extraction with a suitable organic solvent, followed by washing with brine. Final purification by fractional distillation is highly recommended to separate the product from any remaining starting materials or byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Hexanoate (Representative Protocol)

This protocol is adapted from general procedures for the synthesis of tertiary alcohols from esters using Grignard reagents. Yields are representative and may vary based on experimental conditions.

1. Preparation of Ethylmagnesium Bromide (Grignard Reagent):

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (e.g., 2.6 g, 0.11 mol).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of bromoethane (B45996) (e.g., 12.0 g, 0.11 mol) in anhydrous diethyl ether (e.g., 40 mL).

  • Add a small portion of the bromoethane solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Ethyl Hexanoate:

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of ethyl hexanoate (e.g., 7.2 g, 0.05 mol) in anhydrous diethyl ether (e.g., 20 mL) and place it in the dropping funnel.

  • Add the ethyl hexanoate solution dropwise to the stirred Grignard reagent solution at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

3. Workup and Purification:

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Reactant Molar Mass ( g/mol ) Example Mass (g) Example Moles (mol) Stoichiometric Ratio
Magnesium24.312.60.112.2
Bromoethane108.9712.00.112.2
Ethyl Hexanoate144.217.20.051.0
Product
This compound158.28Theoretical: 7.910.051.0

Representative Yield: 75-85%

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of this compound cause1 Moisture Contamination? start->cause1 cause2 Inactive Grignard Reagent? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 cause1->cause2 No solution1 Use oven-dried glassware & anhydrous solvents cause1->solution1 Yes cause2->cause3 No solution2 Ensure proper Grignard formation (initiation, fresh reagents) cause2->solution2 Yes solution3 Use >2 eq. of Grignard for ester route cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tertiary alcohols.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of tertiary alcohols.

Issue 1: Product Decomposition (Alkene Formation) During Distillation

Question: I am attempting to purify my tertiary alcohol by distillation, but I am observing the formation of an alkene impurity, likely due to dehydration. How can I prevent this?

Answer:

Tertiary alcohols are highly susceptible to dehydration, an acid-catalyzed elimination reaction that forms alkenes, especially at elevated temperatures.[1][2][3][4] The stability of the resulting tertiary carbocation intermediate facilitates this process.[5][6] To minimize or prevent dehydration during distillation, consider the following strategies:

  • Vacuum Distillation: Lowering the pressure reduces the boiling point of the alcohol, allowing for distillation at a lower temperature, which significantly reduces the rate of dehydration.

  • Avoid Acidic Conditions: Ensure all glassware is free of acidic residues. If the crude product is from an acidic workup, neutralize it thoroughly with a mild base (e.g., sodium bicarbonate solution) and dry it completely before distillation.

  • Use of a Mild Desiccant: When drying the crude product before distillation, use a neutral or mildly basic drying agent like anhydrous sodium sulfate (B86663) or potassium carbonate. Avoid acidic drying agents.

  • Azeotropic or Extractive Distillation: For challenging separations, particularly with water, azeotropic or extractive distillation techniques can be employed.[7][8][9] These methods introduce an entrainer that alters the relative volatilities of the components, potentially allowing for separation at lower temperatures.

Issue 2: Incomplete Reaction and Presence of Starting Material (Ketone/Ester)

Question: My TLC analysis of the crude product from a Grignard/organolithium reaction shows both my desired tertiary alcohol and the starting ketone/ester. What is the best way to separate these?

Answer:

The presence of unreacted starting material is a common issue. Separation can be achieved through several methods:

  • Column Chromatography: This is often the most effective method for separating compounds with different polarities. The tertiary alcohol is typically more polar than the starting ketone or ester and will have a lower Rf value on silica (B1680970) gel. A gradient elution of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) can provide good separation.

  • Acid/Base Extraction: If the starting material has significantly different acidic or basic properties than the tertiary alcohol, an extraction can be effective. For instance, if the starting material is a phenol-containing ketone, it can be removed by washing with an aqueous NaOH solution.[10]

  • Recrystallization: If the tertiary alcohol is a solid, recrystallization can be a powerful purification technique.[11][12][13][14][15] The choice of solvent is critical; an ideal solvent will dissolve the alcohol well at high temperatures but poorly at low temperatures, while the impurities remain in solution.

Issue 3: Formation of an Azeotrope with Water

Question: My tertiary alcohol is forming an azeotrope with water, making it difficult to achieve high purity by simple distillation. How can I address this?

Answer:

The formation of a minimum boiling azeotrope with water is a known challenge, particularly for lower molecular weight tertiary alcohols like tert-butyl alcohol (TBA).[8][9] Here are some approaches to break the azeotrope:

  • Extractive Distillation: This technique involves adding a high-boiling, non-volatile solvent (an entrainer) to the mixture. The entrainer interacts differently with the alcohol and water, altering their relative volatilities and allowing for their separation.[8][9]

  • Azeotropic Distillation: An entrainer that forms a new, lower-boiling azeotrope with one of the components (usually water) is added. This new azeotrope is then distilled off, removing the water from the alcohol.

  • Salting Out: The addition of a salt (e.g., potassium carbonate) to the aqueous alcohol mixture can reduce the solubility of the alcohol in water, causing the mixture to separate into two phases. The alcohol-rich phase can then be separated and further dried.

Frequently Asked Questions (FAQs)

Q1: Why are tertiary alcohols resistant to oxidation?

A1: Tertiary alcohols are resistant to oxidation because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it.[16] Oxidation of primary and secondary alcohols involves the removal of this hydrogen. Under strong oxidizing conditions and high temperatures, cleavage of carbon-carbon bonds can occur, but this typically leads to a complex mixture of products.[17]

Q2: Can I use recrystallization to purify a liquid tertiary alcohol?

A2: Recrystallization is a purification technique for solids.[11][13] If your tertiary alcohol is a liquid at room temperature, you cannot directly recrystallize it. However, some liquid tertiary alcohols may have melting points just below room temperature and could be crystallized by cooling. Alternatively, you could investigate the formation of a solid derivative, purify the derivative by recrystallization, and then regenerate the tertiary alcohol, although this is a more complex process. For liquid tertiary alcohols, distillation or chromatography are the more common purification methods.[18]

Q3: What are some common impurities found in commercially produced tertiary alcohols?

A3: Commercially produced tertiary alcohols, such as those synthesized from olefins, can contain various impurities. These may include sulfur compounds and other substances that contribute to objectionable odors.[19] Other potential organic impurities in TBA can include acetone, isopropanol, and methyl t-butyl ether.[20]

Q4: How does the addition of a small amount of water improve the crystallization of tert-butyl alcohol (TBA)?

A4: The addition of a small amount of water (1-5 wt%) to crude TBA can depress the freezing point of the mixture.[20] This allows the mixture to be cooled to a lower temperature, forming a slurry of pure TBA crystals in a mother liquor containing the impurities. This creates a larger temperature window for the crystallization process and results in a more easily separable mixture of solid and liquid, improving the purification efficiency. The added water does not co-crystallize with the TBA.[20]

Q5: What is the mechanism of tertiary alcohol dehydration?

A5: The dehydration of tertiary alcohols in the presence of a strong acid proceeds through an E1 (unimolecular elimination) mechanism.[3][4] The process involves three key steps:

  • Protonation of the hydroxyl group by the acid to form an alkyloxonium ion.

  • Loss of a water molecule (a good leaving group) to form a stable tertiary carbocation intermediate.

  • Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the alkene.

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrinciple of SeparationCommon Impurities RemovedAdvantagesDisadvantages
Extraction Differential solubility in immiscible liquidsAcidic or basic impurities, water-soluble compoundsFast, simple, good for initial cleanupLimited to impurities with different acid/base properties or solubilities; can be solvent-intensive.
Distillation (Simple/Fractional) Differences in boiling pointsNon-volatile impurities, solvents with significantly different boiling pointsGood for large quantities, can yield high purity for ideal mixturesRisk of thermal decomposition (dehydration) of tertiary alcohols[2]; difficult for close-boiling impurities and azeotropes.[21]
Vacuum Distillation Differences in boiling points at reduced pressureNon-volatile impurities, high-boiling solventsLower temperatures reduce the risk of dehydration[4]Requires specialized equipment; potential for bumping if not controlled well.
Azeotropic/Extractive Distillation Altering relative volatilities with an entrainerWater (azeotropes), close-boiling impuritiesEffective for breaking azeotropes and separating close-boiling mixtures[7][8]Requires an additional component (entrainer) that must be removed later; process can be complex.
Recrystallization Differential solubility in a solvent at different temperaturesImpurities that are more soluble in the cold solvent or present in smaller amountsCan yield very high purity for solid compounds; scalableOnly applicable to solid tertiary alcohols; yield can be lost in the mother liquor.[14]
Column Chromatography Differential partitioning between a stationary and a mobile phaseA wide range of impurities with different polarities (e.g., starting materials, byproducts)Highly versatile and effective for complex mixtures; can be adapted for various scalesCan be time-consuming and solvent-intensive; potential for product loss on the column.[22]

Experimental Protocols

Protocol 1: General Procedure for Neutralization and Extraction

  • Dissolve the crude tertiary alcohol in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Vent the funnel frequently to release any CO₂ gas that evolves.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Separate the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over a neutral drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude, neutralized tertiary alcohol.

Protocol 2: Purification of a Solid Tertiary Alcohol by Recrystallization

  • Solvent Selection: Choose a solvent in which the tertiary alcohol is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Test small amounts of the alcohol in various solvents to find a suitable one.

  • Dissolution: Place the crude solid tertiary alcohol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) until the solvent boils.

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding too much solvent will reduce the yield.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.

Visualization

Below is a troubleshooting workflow to guide the purification process for a tertiary alcohol.

TroubleshootingWorkflow start Crude Tertiary Alcohol check_purity Assess Purity (TLC, GC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure product_pure Product is Pure is_pure->product_pure Yes identify_impurities Identify Impurities is_pure->identify_impurities No acid_base_check Acidic/Basic Impurities? identify_impurities->acid_base_check extraction Perform Acid/Base Extraction acid_base_check->extraction Yes nature_of_product Product: Solid or Liquid? acid_base_check->nature_of_product No extraction->nature_of_product recrystallize Attempt Recrystallization nature_of_product->recrystallize Solid distillation_check Thermally Stable? nature_of_product->distillation_check Liquid recrystallize->check_purity chromatography Column Chromatography recrystallize->chromatography Fails vacuum_distill Vacuum Distillation distillation_check->vacuum_distill No (Decomposes) distillation_check->vacuum_distill Yes vacuum_distill->check_purity vacuum_distill->chromatography Fails

Caption: Troubleshooting workflow for tertiary alcohol purification.

References

Technical Support Center: Synthesis of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethyloctan-3-ol, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and direct method for synthesizing this compound is the Grignard reaction. This involves the reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr), with 3-heptanone (B90015). An alternative Grignard approach involves the reaction of n-pentylmagnesium bromide with diethyl carbonate.

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

A2: Impurities in the synthesis of this compound can arise from unreacted starting materials, side reactions, or improper workup. Common impurities include unreacted 3-heptanone, byproducts from the Grignard reagent, and products of side reactions such as reduction and enolization. For a detailed list and typical analytical data, please refer to the data table below.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurities, it is crucial to maintain strictly anhydrous (water-free) conditions throughout the reaction, as Grignard reagents react readily with water.[1] Using high-purity, dry solvents and reagents is essential. Additionally, controlling the reaction temperature can help to suppress side reactions. A slow, controlled addition of the Grignard reagent to the ketone can also minimize the formation of byproducts.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are distillation and column chromatography. Distillation is effective for separating the product from lower-boiling solvents and some impurities. For higher purity, silica (B1680970) gel column chromatography is recommended to separate the desired alcohol from structurally similar byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Presence of water in reagents or glassware, deactivating the Grignard reagent.Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry diethyl ether or THF). Use freshly prepared or titrated Grignard reagent.
Poor quality of magnesium turnings for Grignard reagent formation.Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or by mechanical stirring.
Incomplete reaction.Allow the reaction to stir for a sufficient amount of time, potentially with gentle heating, to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of a significant amount of unreacted 3-heptanone Insufficient amount of Grignard reagent added.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the ketone.
Inactive Grignard reagent.Prepare the Grignard reagent fresh before use or titrate a commercially available solution to determine its exact concentration.
Formation of a white precipitate during the reaction Formation of magnesium alkoxide.This is a normal intermediate. The precipitate should dissolve during the acidic workup.
Product is contaminated with a significant amount of a byproduct with a similar boiling point Side reactions such as reduction or enolization have occurred.Purify the product using silica gel column chromatography. Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.

Common Impurities in this compound Synthesis

Impurity Chemical Structure Origin Typical Analytical Data (GC-MS)
3-HeptanoneC₅H₁₁COCH₂CH₃Unreacted starting materialm/z: 114 (M+), 85, 57
EthaneCH₃CH₃Reaction of Grignard reagent with trace waterGaseous byproduct, not typically seen in final product analysis
3-HeptanolC₅H₁₁CH(OH)CH₂CH₃Reduction of 3-heptanone by the Grignard reagentm/z: 116 (M+), 98, 87
Biphenyl (if using phenyl-based Grignard for other syntheses, illustrative)C₆H₅-C₆H₅Coupling of the Grignard reagent (Wurtz-type reaction)m/z: 154 (M+)

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 3-Heptanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • Set up a dry three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

    • Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium.

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance.

    • Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Heptanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

    • Purify the crude product by fractional distillation or silica gel column chromatography to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification prep_start Start: Dry Glassware & Reagents add_mg Add Mg Turnings & Iodine prep_start->add_mg add_etbr Dropwise addition of Ethyl Bromide in Ether add_mg->add_etbr reflux Maintain Gentle Reflux add_etbr->reflux stir Stir for 30 min reflux->stir cool_grignard Cool Grignard Reagent (Ice Bath) stir->cool_grignard add_ketone Dropwise addition of 3-Heptanone in Ether cool_grignard->add_ketone rt_stir Stir at Room Temperature for 1 hr add_ketone->rt_stir quench Quench with sat. aq. NH4Cl rt_stir->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with Ether separate->extract wash_dry Combine, Wash with Brine, Dry (MgSO4) extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Solutions start Low or No Product Yield check_water Check for Water Contamination start->check_water check_mg Assess Magnesium Quality start->check_mg check_reagent Verify Grignard Reagent Activity start->check_reagent check_time Review Reaction Time/Temperature start->check_time sol_water Use Oven-Dried Glassware & Anhydrous Solvents check_water->sol_water sol_mg Activate Mg with Iodine or Use Fresh Turnings check_mg->sol_mg sol_reagent Use Fresh or Titrated Grignard Reagent check_reagent->sol_reagent sol_time Increase Reaction Time or Apply Gentle Heat check_time->sol_time

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Grignard Synthesis of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for the workup procedure following the Grignard synthesis of 3-ethyloctan-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why is saturated aqueous ammonium (B1175870) chloride (NH₄Cl) used to quench the reaction instead of a strong acid like HCl?

A1: Saturated aqueous ammonium chloride is the preferred quenching agent because it acts as a mild proton source.[1] This is crucial for protonating the intermediate magnesium alkoxide to form the desired tertiary alcohol, this compound.[1][2] Using a strong acid like HCl or H₂SO₄ could lead to the protonation of the tertiary alcohol's hydroxyl group, followed by elimination (dehydration) to form an undesired alkene byproduct.[1][3][4] Additionally, NH₄Cl helps to dissolve the inorganic magnesium salts into the aqueous phase, simplifying the extraction process.[1][3]

Q2: My final yield is very low. What are the potential causes during the workup?

A2: Low yield can stem from issues in both the reaction and workup phases. During the workup, common causes include:

  • Incomplete Extraction: The product may not have been fully extracted from the aqueous layer. Performing multiple extractions with the organic solvent can improve recovery.

  • Emulsion Formation: A stable emulsion between the aqueous and organic layers can trap the product, making separation difficult and leading to product loss.[5][6]

  • Product Volatility: If this compound is volatile, it can be lost during the solvent removal step, especially if excessive heat or vacuum is applied.

  • Acid-Catalyzed Decomposition: If the workup conditions become too acidic, the tertiary alcohol product can undergo dehydration as mentioned in Q1.[4]

Q3: An emulsion formed during the extraction process that won't separate. How can I resolve this?

A3: Emulsion formation is a common issue in Grignard workups.[5] To break the emulsion, you can try the following techniques:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.[7]

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate on their own.

Q4: After the workup, I still have unreacted starting material (3-hexanone) in my product. Why did this happen?

A4: The presence of unreacted ketone can indicate several issues with the initial reaction:

  • Insufficient Grignard Reagent: The Grignard reagent may have been partially consumed by reacting with trace amounts of water in the solvent or on the glassware, leaving an insufficient amount to react with all of the ketone.[8][9][10] It is crucial to use anhydrous solvents and flame-dried glassware.[7][8]

  • Poor Reagent Quality: The Grignard reagent may not have formed efficiently. The surface of the magnesium metal can have a passivating layer of magnesium oxide that inhibits the reaction.[11][12]

  • Steric Hindrance: In some cases with sterically hindered ketones, the Grignard reagent may act as a base, deprotonating the ketone to form an enolate, rather than adding to the carbonyl carbon.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Reaction failed due to wet solvent/glassware.Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.[7][14]
Inactive magnesium surface (oxide layer).Gently crush magnesium turnings in the flask (without solvent) or add a small crystal of iodine to activate the surface.[12][15]
Incomplete extraction of the product.Perform at least three extractions with the organic solvent. Check the aqueous layer by TLC to ensure no product remains.
Milky/Cloudy Organic Layer After Drying Water is still present.Add more anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) until it no longer clumps together. Allow sufficient time for drying (10-15 minutes) with occasional swirling.[16]
Formation of a White Precipitate During Quenching Formation of magnesium salts (e.g., Mg(OH)₂).This is normal. Continue with the extraction. The salts should dissolve in the aqueous layer. If they persist and interfere with separation, add more aqueous NH₄Cl solution.
Product Decomposes During Purification Product is a tertiary alcohol, sensitive to acid.Avoid any acidic conditions after the initial quench. Use a neutral purification method like column chromatography on silica (B1680970) gel if distillation is problematic.

Experimental Protocol: Workup of this compound

This protocol assumes the Grignard reaction between ethylmagnesium bromide and 3-hexanone (B147009) in an ethereal solvent (e.g., diethyl ether or THF) has been completed.

  • Quenching:

    • Prepare a beaker with a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl), cooled in an ice-water bath. Use a volume of NH₄Cl solution that is at least equal to the volume of the reaction mixture.

    • Slowly and carefully, pour the Grignard reaction mixture into the cold, stirring NH₄Cl solution. The addition should be done portion-wise to control any exotherm.

    • Stir the resulting two-phase mixture for 10-15 minutes until the solids have dissolved.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Rinse the reaction flask with a small amount of the extraction solvent (e.g., diethyl ether) and add this to the separatory funnel to ensure a quantitative transfer.

    • Stopper the funnel, invert it, and vent frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

    • Drain the lower aqueous layer and set it aside. Collect the upper organic layer.

    • Return the aqueous layer to the separatory funnel and extract it two more times with fresh portions of diethyl ether.

    • Combine all the organic extracts.

  • Washing:

    • Wash the combined organic layers with a portion of deionized water to remove the bulk of the water-soluble impurities.

    • To aid in breaking any potential emulsions and to further remove water, wash the organic layer with a portion of saturated aqueous NaCl (brine).[7]

  • Drying:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps and swirls freely in the solution.[16]

    • Allow the solution to stand for at least 10-15 minutes to ensure all water is removed.

  • Solvent Removal and Isolation:

    • Carefully decant or filter the dried solution away from the drying agent into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator. Be mindful of the bath temperature to avoid co-distillation of the product.

    • Once the solvent is removed, weigh the flask again to determine the crude yield of this compound.

  • Purification (Optional):

    • If necessary, the crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Workup_Workflow start Completed Grignard Reaction (Alkoxide Intermediate) quench 1. Quench Reaction (Add to cold, saturated aq. NH4Cl) start->quench extract 2. Liquid-Liquid Extraction (e.g., with Diethyl Ether) quench->extract separate Separate Organic and Aqueous Layers extract->separate wash 3. Wash Organic Layer (Water, then Brine) separate->wash Collect Organic Layer dry 4. Dry Organic Layer (Anhydrous MgSO4 or Na2SO4) wash->dry filter Filter or Decant dry->filter evaporate 5. Solvent Removal (Rotary Evaporator) filter->evaporate product Crude this compound evaporate->product

Caption: Workflow for the workup of this compound.

Troubleshooting_Guide start Problem Encountered During Workup low_yield Low Final Yield? start->low_yield Yield Issue emulsion Persistent Emulsion? start->emulsion Separation Issue wet_product Cloudy/Wet Product? start->wet_product Purity Issue cause_reaction Cause: Reaction Issue (e.g., wet solvent) low_yield->cause_reaction Yes cause_extraction Cause: Incomplete Extraction low_yield->cause_extraction Yes solution_brine Solution: Add Saturated NaCl (Brine) emulsion->solution_brine Yes solution_filter Solution: Filter through Celite emulsion->solution_filter If brine fails cause_drying Cause: Insufficient Drying wet_product->cause_drying Yes solution_drying Solution: Add more drying agent and wait longer cause_drying->solution_drying

Caption: Troubleshooting common Grignard workup issues.

References

Technical Support Center: Synthesis of Alcohols - Minimizing Elimination Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize unwanted elimination side reactions during alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that favor elimination (alkene formation) over substitution (alcohol formation)?

A1: Elimination reactions (E1 and E2) compete with nucleophilic substitution reactions (SN1 and SN2). The outcome is primarily influenced by four key factors:

  • Temperature: Higher temperatures generally favor elimination over substitution.[1][2][3] This is because elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the TΔS term more significant, favoring the elimination pathway.

  • Strength and Steric Hindrance of the Base/Nucleophile: Strong, sterically hindered (bulky) bases, such as potassium tert-butoxide, favor elimination.[4][5] Their bulk makes it difficult to act as a nucleophile and attack a sterically hindered carbon atom (required for SN2), but they can readily abstract a proton from a less hindered position, leading to elimination.

  • Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate in E1 reactions, thus favoring this elimination pathway.[6][7] Polar aprotic solvents (e.g., acetone (B3395972), DMSO) tend to favor SN2 and E2 reactions.[4][8]

  • Substrate Structure: Highly substituted alkyl halides are more prone to elimination reactions. Tertiary substrates readily undergo E1 and E2 reactions, while primary substrates are more likely to undergo SN2 reactions.[9]

Q2: I am seeing a significant amount of alkene byproduct in my reaction to synthesize a secondary alcohol from an alkyl halide. What can I do to minimize this?

A2: To favor the desired SN2 reaction and minimize the competing E2 reaction for a secondary alkyl halide, consider the following adjustments:

  • Lower the Reaction Temperature: As heat favors elimination, reducing the temperature can significantly increase the yield of the substitution product.[3][10]

  • Use a Good Nucleophile that is a Weak Base: Anions like iodide (I⁻), bromide (Br⁻), or acetate (B1210297) (CH₃COO⁻) are good nucleophiles but relatively weak bases, which will favor the SN2 pathway over E2.[5]

  • Choose a Polar Aprotic Solvent: Solvents like acetone or DMF will favor the SN2 mechanism.[8]

Q3: How can I synthesize a tertiary alcohol without significant elimination byproducts?

A3: Synthesizing tertiary alcohols via SN1 reactions from tertiary alkyl halides is often plagued by competing E1 elimination.[1] A more effective strategy is to use a Grignard reagent with a ketone. This reaction forms a new carbon-carbon bond and produces a tertiary alcohol upon workup, avoiding the conditions that favor elimination.[11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High yield of alkene byproduct when synthesizing a primary or secondary alcohol. 1. Reaction temperature is too high. 2. A strong, bulky base is being used. 3. The solvent is favoring elimination (e.g., polar protic for E1).1. Lower the reaction temperature. 2. Switch to a less sterically hindered base or a good nucleophile that is a weak base (e.g., acetate, halide ions). 3. Use a polar aprotic solvent like acetone or DMSO to favor SN2.
Carbocation rearrangement leading to undesired alcohol and alkene isomers. The reaction proceeds through an unstable carbocation intermediate (SN1/E1 conditions), which rearranges to a more stable carbocation.Use a reaction that avoids carbocation intermediates, such as the oxymercuration-demercuration of an alkene.[13][14][15]
Low yield of desired alcohol and recovery of starting material. 1. The leaving group is poor (e.g., -OH). 2. The nucleophile is too weak. 3. The alcohol functional group is interfering with the reaction.1. Convert the hydroxyl group into a better leaving group, such as a tosylate. 2. Use a stronger nucleophile. 3. Protect the alcohol using a protecting group like a silyl (B83357) ether before carrying out the desired reaction, followed by deprotection.[16][17][18]
Formation of an ether byproduct. For primary alcohols, under acidic conditions, an SN2 reaction can occur between two alcohol molecules.Use high temperatures to favor the E1 elimination to the alkene, which can then be hydrated in a separate step if the alcohol is the desired product.[2]

Experimental Protocols

Protocol 1: Reduction of a Ketone to a Secondary Alcohol using Sodium Borohydride (B1222165)

This method is effective for synthesizing secondary alcohols from ketones while avoiding the harsh conditions that can lead to elimination.[19][20][21][22][23][24][25]

Materials:

  • Ketone (e.g., 9-fluorenone)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • 50 mL Erlenmeyer flask

  • Stir bar and stir plate

  • Ice bath

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve approximately 0.5 g of the ketone in 10 mL of methanol. Stir until fully dissolved.

  • Cool the solution in an ice bath.

  • Carefully add approximately 0.1 g of sodium borohydride to the cooled solution in portions.

  • Continue stirring the reaction mixture in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, slowly add 10 mL of water to quench the excess sodium borohydride.

  • The product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by drying and removal of the solvent.

Protocol 2: Hydration of an Alkene to an Alcohol via Oxymercuration-Demercuration

This two-step procedure allows for the Markovnikov addition of water across a double bond to form an alcohol without carbocation rearrangements, thus preventing the formation of elimination byproducts that can result from such rearrangements.[13][14][15][26][27]

Materials:

  • Alkene

  • Tetrahydrofuran (THF)

  • Water

  • Mercury(II) acetate (Hg(OAc)₂)

  • Sodium borohydride (NaBH₄) in a basic aqueous solution (e.g., 3 M NaOH)

  • Round-bottom flask

  • Stir bar and stir plate

Procedure:

Step 1: Oxymercuration

  • In a round-bottom flask, dissolve the alkene in a 1:1 mixture of THF and water.

  • Add mercury(II) acetate to the solution while stirring.

  • Stir the mixture at room temperature for 1-2 hours.

Step 2: Demercuration

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium borohydride in aqueous sodium hydroxide.

  • Continue to stir for 1-2 hours. The formation of a black precipitate of mercury metal will be observed.

  • The organic layer can be separated, washed, dried, and the solvent evaporated to yield the alcohol product.

Visualizations

Elimination_vs_Substitution cluster_0 Reaction Conditions A Alkyl Halide + Base/Nucleophile B High Temperature A->B Favors C Low Temperature A->C Favors D Strong, Bulky Base A->D Favors E Good Nucleophile, Weak Base A->E Favors F Elimination (Alkene) B->F G Substitution (Alcohol) C->G D->F E->G Grignard_Synthesis ketone Ketone (R-CO-R') intermediate Alkoxide Intermediate ketone->intermediate grignard Grignard Reagent (R''-MgX) grignard->intermediate workup Acidic Workup (H3O+) intermediate->workup alcohol Tertiary Alcohol workup->alcohol Alcohol_Protection_Workflow start Alcohol with other functional groups protect Protect Alcohol (e.g., form silyl ether) start->protect reaction Perform desired reaction on other functional groups protect->reaction deprotect Deprotect Alcohol (e.g., with fluoride) reaction->deprotect product Final Product with -OH group restored deprotect->product

References

Technical Support Center: Anhydrous Conditions for Grignard Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on maintaining the critical anhydrous conditions required for successful Grignard synthesis of alcohols.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction?

A1: Grignard reagents (R-MgX) are powerful nucleophiles but are also extremely strong bases.[1][2] They react readily with even weakly acidic protons, such as those in water, alcohols, or amines.[1][3][4] This reaction, an acid-base neutralization, consumes the Grignard reagent by converting it into an alkane (R-H), rendering it inactive for the desired reaction with the carbonyl compound.[1][3][5][6][7] This side reaction not only reduces the yield of the desired alcohol but can also prevent the reaction from initiating altogether.[3][5]

Q2: What are the primary sources of moisture in a Grignard reaction setup?

A2: Moisture can be introduced from several sources:

  • Glassware: Glass surfaces have a microscopic layer of adsorbed water, even when they appear dry to the eye.[8][9]

  • Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are hygroscopic and can absorb atmospheric moisture.[10]

  • Reagents: The starting materials, including the alkyl/aryl halide and the carbonyl compound, may contain trace amounts of water.

  • Atmosphere: Humidity from the laboratory air can be a significant source of contamination, especially during reagent transfers.[10]

  • Magnesium: The surface of magnesium metal can have a layer of magnesium oxide, which can interfere with the reaction.[11]

Q3: What is the consequence of minor water contamination? Will it just lower my yield?

A3: While minor water contamination will certainly lower your yield by destroying a stoichiometric amount of the Grignard reagent, it can also have more severe consequences.[12] Water can passivate the surface of the magnesium turnings, preventing the initial formation of the Grignard reagent.[3] This can lead to a long induction period or complete failure of the reaction to start.[3][13] Therefore, even trace amounts of moisture should be rigorously excluded.[13]

Q4: Can I use any aprotic solvent for a Grignard reaction?

A4: No. The ideal solvent must be aprotic (lacking acidic protons) and capable of stabilizing the Grignard reagent.[1] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because the lone pairs on the oxygen atom coordinate with the magnesium, forming a soluble and stable complex.[4][14] Solvents like acetone (B3395972) or esters are incompatible as they contain electrophilic carbonyl groups that would be attacked by the Grignard reagent.[15]

Troubleshooting Guide

Q5: My Grignard reaction is not starting (no cloudiness, bubbling, or exotherm). What should I do?

A5: This is a common issue, often related to moisture or the magnesium surface.

  • Check for Moisture: This is the most likely culprit. Ensure all glassware was properly dried (oven or flame-dried) and solvents are certified anhydrous or were freshly dried.[16]

  • Activate the Magnesium: The surface of the magnesium may be coated with a passivating oxide layer.[11] You can try activating it by:

    • Adding a small crystal of iodine. The color will disappear as the magnesium is activated.[11][16]

    • Gently crushing a few turnings of magnesium with a dry glass rod to expose a fresh surface.[3][17]

    • Adding a few drops of a pre-formed Grignard solution from a successful reaction to initiate the process.[16]

  • Gentle Heating: Mildly warming the flask with a heat gun or in a warm water bath can sometimes help initiate the reaction. Be prepared to cool the reaction if it becomes too exothermic.[3][16]

Q6: My reaction started but then stopped, or my yield is very low. What went wrong?

A6: This often points to insufficient exclusion of water or air during the reaction.

  • Moisture Contamination: A slow leak in your apparatus or moisture introduced during reagent addition could be the cause. Re-evaluate your drying procedures and ensure all joints are well-sealed.

  • Side Reactions: Besides reacting with water, Grignard reagents can react with atmospheric oxygen to form alkoxides, which reduces the yield of the desired alcohol.[4][18] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[5][9]

  • Wurtz Coupling: A common side reaction involves the Grignard reagent coupling with the unreacted organic halide. This is favored by higher temperatures and high concentrations of the halide.[17][19]

Q7: I see a white precipitate forming during the reaction. Is this normal?

A7: The formation of a white precipitate is often the Grignard reagent itself, which can have limited solubility in some ethereal solvents. This is not necessarily an indication of a problem. However, after the addition of the carbonyl compound and subsequent acidic workup, a white precipitate of magnesium salts will form, which is expected.[17]

Data Presentation

Table 1: Solvent Purity and Drying Agent Recommendations
SolventTypical Water Content (Commercial Grade)Recommended Drying AgentTarget Water Content
Diethyl Ether~100-200 ppmSodium metal with benzophenone (B1666685) indicator, Molecular Sieves (3Å or 4Å)< 30 ppm
Tetrahydrofuran (THF)~200-300 ppmSodium metal with benzophenone indicator, Molecular Sieves (3Å or 4Å)< 50 ppm
Toluene~100 ppmCalcium hydride (CaH₂), Sodium metal< 30 ppm

Note: The use of sodium metal is highly hazardous and should only be performed by trained personnel with appropriate safety measures. Molecular sieves are a safer alternative for many applications.[10][20]

Experimental Protocols

Protocol 1: Drying Glassware for Anhydrous Reactions

Glassware must be meticulously dried to remove adsorbed water from its surface.[8][9]

Method A: Oven Drying

  • Clean all glassware thoroughly with soap and water, followed by a rinse with deionized water and then a small amount of acetone to facilitate drying.[16]

  • Place the glassware (e.g., round-bottom flask, condenser, addition funnel) in a laboratory oven set to >125 °C.[9]

  • Dry for a minimum of 4 hours, though overnight is preferred.[8][9][21]

  • Assemble the apparatus immediately while it is still hot, and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).[21][22] This prevents atmospheric moisture from re-adsorbing onto the cool surfaces.

Method B: Flame Drying

  • Assemble the clean glassware setup (without any plastic or rubber components).

  • Gently heat the entire surface of the glass apparatus with a heat gun or a soft Bunsen burner flame under a flow of inert gas.[8][20]

  • Continue heating until all visible condensation has been removed.[9]

  • Allow the apparatus to cool completely to room temperature under a positive pressure of inert gas before adding any reagents.[22]

Protocol 2: Preparing Anhydrous Diethyl Ether using Molecular Sieves

This protocol provides a safer alternative to distillation from sodium metal.

  • Activate Molecular Sieves: Place 3Å or 4Å molecular sieves in a ceramic dish and heat them in a furnace at >300 °C for at least 3 hours to remove any adsorbed water.[10] Cool them under vacuum in a desiccator.

  • Solvent Drying: Add the activated molecular sieves (approximately 5-10% w/v) to a bottle of commercially available anhydrous diethyl ether.

  • Equilibration: Allow the solvent to stand over the sieves for at least 24 hours before use.

  • Dispensing: Use a dry syringe or cannula to withdraw the anhydrous ether from the storage bottle, ensuring the system is kept under a positive pressure of inert gas to prevent moisture ingress.[23]

Mandatory Visualization

Troubleshooting_Grignard_Reaction start Reaction Fails to Initiate check_moisture Primary Suspect: Moisture Contamination? start->check_moisture review_prep Review Protocols: 1. Glassware Drying (Oven/Flame) 2. Solvent Anhydrous? 3. Inert Atmosphere Setup? check_moisture->review_prep Yes check_mg Moisture Ruled Out. Check Mg Activation. check_moisture->check_mg No re_dry Re-dry Glassware & Use Freshly Dried Solvent review_prep->re_dry re_dry->start Retry Reaction success Reaction Initiates Successfully re_dry->success activate_mg Activate Mg Surface: - Add Iodine Crystal - Crush Turnings - Gentle Heating check_mg->activate_mg Yes failure Reaction Still Fails: Consult Senior Chemist Re-evaluate Reagent Purity check_mg->failure No, Mg is fresh/active activate_mg->start Retry Reaction activate_mg->success

References

Technical Support Center: Synthesis of 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 3-Ethyloctan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound, a tertiary alcohol, is through a Grignard reaction. This involves the nucleophilic addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide) to 3-octanone (B92607). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Q2: Why is it crucial to maintain anhydrous (dry) conditions during the synthesis?

A2: Grignard reagents are highly reactive and function as strong bases. They will react with any protic solvent, including water, which will quench the reagent and prevent it from reacting with the ketone, leading to a significant decrease in product yield.[1][2] All glassware should be flame-dried, and anhydrous solvents must be used.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to observe the consumption of the starting material (3-octanone) and the formation of the product (this compound).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to quantify the conversion of the starting material to the product and to identify any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the ratio of product to starting material.

Q4: What are the expected outcomes in a successful synthesis?

A4: In a successful synthesis, you should observe the complete consumption of the starting ketone (3-octanone). The final product, this compound, should be the major component in the reaction mixture after an appropriate reaction time, which can then be isolated and purified.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction does not initiate (no exotherm or visible change) 1. Inactive magnesium surface (oxide layer).[3] 2. Wet glassware or solvent.[4] 3. Impure alkyl halide.1. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[5] 2. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents. 3. Purify the alkyl halide (e.g., bromoethane) by distillation.
Low yield of this compound 1. Incomplete reaction. 2. Grignard reagent was quenched by moisture or acidic protons.[1][2] 3. Side reactions, such as enolization of the ketone.[6]1. Extend the reaction time or gently warm the reaction mixture. 2. Ensure strictly anhydrous conditions. Use an excess of the Grignard reagent to compensate for any minor quenching.[1] 3. Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to minimize side reactions.
Presence of significant side products 1. Wurtz coupling of the alkyl halide (formation of butane). 2. Enolization of 3-octanone by the Grignard reagent acting as a base.[6]1. Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation. 2. Perform the reaction at a lower temperature.
Difficulty in isolating the product 1. Formation of an emulsion during aqueous workup. 2. Product is too volatile for high-temperature distillation.1. Add a saturated solution of ammonium (B1175870) chloride (NH₄Cl) during the workup instead of water or dilute acid.[7] 2. Purify the product using vacuum distillation.[8]

Experimental Protocols

General Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 3-octanone and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Bromoethane (B45996)

  • Anhydrous diethyl ether or THF

  • 3-Octanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Prepare a solution of bromoethane in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromoethane solution to the magnesium to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.

  • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of 3-octanone in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • On a silica (B1680970) gel TLC plate, spot the starting material (3-octanone solution), the reaction mixture, and a co-spot of both.

  • Develop the plate in the chamber.

  • Visualize the plate under a UV lamp and then stain with an appropriate stain (e.g., potassium permanganate (B83412) or p-anisaldehyde).[9][10][11]

  • The reaction is complete when the spot corresponding to 3-octanone is no longer visible in the reaction mixture lane.

Compound Expected Rf Value (9:1 Hexane:Ethyl Acetate) Visualization
3-Octanone~0.6UV active, will stain with p-anisaldehyde.
This compound~0.4Not UV active, will stain with potassium permanganate (yellow spot on purple background) or p-anisaldehyde.
Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Quench a small aliquot of the reaction mixture with saturated NH₄Cl solution.

  • Extract the organic components with diethyl ether.

  • Inject a small volume of the organic layer into the GC-MS.

  • Monitor the disappearance of the peak corresponding to 3-octanone and the appearance of the peak for this compound.

Compound Expected Elution Order Key Mass Fragments (m/z)
3-OctanoneElutes firstMolecular ion peak, fragments corresponding to acylium ions.
This compoundElutes secondNo molecular ion peak (tertiary alcohol), characteristic fragments from dehydration and alpha-cleavage.[12]
Characterization by NMR Spectroscopy
Compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
3-Octanone ~2.4 (t, 2H), ~2.1 (s, 3H), ~1.6-1.2 (m), ~0.9 (t, 3H)~209 (C=O), ~43 (CH₂ adjacent to C=O), various alkane signals.
This compound ~1.5-1.2 (m), ~0.9 (t)~75 (C-OH), ~30-40 (CH₂ adjacent to C-OH), various alkane signals.

Visual Diagrams

G cluster_prep Preparation cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Workup & Purification A Flame-dry glassware D Form Grignard Reagent (Ethylmagnesium Bromide) A->D B Prepare anhydrous solvents B->D C Activate Magnesium C->D E React with 3-Octanone D->E F Take reaction aliquot E->F G TLC Analysis F->G H GC-MS Analysis F->H I Reaction Complete? G->I H->I I->E No J Quench with NH4Cl I->J Yes K Extract with Ether J->K L Dry and Concentrate K->L M Vacuum Distillation L->M N Characterize Product M->N

Caption: Workflow for the synthesis and monitoring of this compound.

G start Low or No Product Yield q1 Did the reaction initiate? (Exotherm observed) start->q1 a1_yes Check for Quenching Sources q1->a1_yes Yes a1_no Inert Mg Surface q1->a1_no No q2 Were anhydrous solvents and reagents used? a1_yes->q2 a2_yes Incomplete Reaction or Side Reactions q2->a2_yes Yes a2_no Moisture Contamination q2->a2_no No solution1 Activate Mg with Iodine or 1,2-dibromoethane a1_no->solution1 solution2 Extend reaction time, check for enolization (run at lower temp) a2_yes->solution2 solution3 Flame-dry all glassware and use freshly distilled solvents a2_no->solution3

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

G reagents Ethyl Bromide + 3-Octanone grignard Ethylmagnesium Bromide (Grignard Reagent) reagents->grignard Mg, Et2O intermediate Magnesium Alkoxide Intermediate reagents->intermediate 3-Octanone grignard->intermediate Nucleophilic Attack product This compound intermediate->product Aqueous Workup (H+)

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Ethyloctan-3-ol and 3-Methyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Ethyloctan-3-ol and 3-Methyloctan-3-ol

Both this compound and 3-methyloctan-3-ol are tertiary alcohols. The core difference lies in the alkyl substituent at the tertiary carbon atom: an ethyl group in the former and a methyl group in the latter. This seemingly minor structural variance is predicted to influence their chemical reactivity, primarily in reactions proceeding through a carbocation intermediate.

Chemical Structures:

  • This compound: C₁₀H₂₂O

  • 3-Methyloctan-3-ol: C₉H₂₀O

Theoretical Reactivity Profile

The reactivity of tertiary alcohols is dominated by reactions that involve the formation of a stable tertiary carbocation. Key reaction types include unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1), such as acid-catalyzed dehydration.

The stability of the carbocation intermediate is the primary determinant of the reaction rate. Carbocation stability is influenced by two main electronic effects:

  • Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the positively charged carbon and thus stabilizing it.

  • Hyperconjugation: The overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation delocalizes the positive charge, leading to stabilization.

An ethyl group is generally considered to be slightly more electron-donating than a methyl group due to its larger size and greater number of atoms. Consequently, the tertiary carbocation derived from this compound is expected to be more stable than that derived from 3-methyloctan-3-ol. This increased stability should translate to a faster reaction rate for this compound in both Sₙ1 and E1 reactions.

Comparative Reactivity Data (Theoretical)

Due to the absence of direct comparative experimental data in the literature, the following tables present a qualitative and theoretical comparison based on the principles outlined above.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound3-Methyloctan-3-ol
Molecular Formula C₁₀H₂₂OC₉H₂₀O
Molecular Weight 158.28 g/mol 144.26 g/mol
Predicted Reactivity HigherLower
Carbocation Stability More StableLess Stable

Table 2: Predicted Relative Reaction Rates

Reaction TypeThis compound3-Methyloctan-3-ol
Acid-Catalyzed Dehydration (E1) FasterSlower
Sₙ1 Reaction with HBr FasterSlower
Oxidation Resistant[1][2][3]Resistant[1][2][3]

Key Experiments and Protocols

The following are detailed, generalized experimental protocols for key reactions relevant to the study of this compound and 3-methyloctan-3-ol reactivity.

Acid-Catalyzed Dehydration (E1)

This experiment aims to compare the rate of alkene formation from the two alcohols.

Experimental Protocol:

  • Reaction Setup: In two separate round-bottom flasks, place equimolar amounts of this compound and 3-methyloctan-3-ol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to each flask.

  • Heating: Heat the reaction mixtures to a specific temperature (e.g., 100-140°C for tertiary alcohols) using a heating mantle and a temperature controller.

  • Product Collection: The alkene products, being more volatile than the starting alcohols, can be distilled from the reaction mixture as they are formed. Collect the distillates in separate receiving flasks cooled in an ice bath.

  • Analysis: Monitor the progress of the reaction by collecting samples at regular intervals and analyzing them by gas chromatography (GC). This will allow for the determination of the rate of disappearance of the starting material and the rate of appearance of the alkene products. The relative rates can be determined by comparing the half-lives of the reactions.

Sₙ1 Reaction with Hydrobromic Acid

This experiment compares the rate of alkyl bromide formation from the two alcohols.

Experimental Protocol:

  • Reaction Setup: In two separate flasks, dissolve equimolar amounts of this compound and 3-methyloctan-3-ol in a suitable solvent (e.g., a non-nucleophilic solvent like hexane).

  • Reagent Addition: Add an equimolar amount of concentrated hydrobromic acid (HBr) to each flask at a controlled temperature (e.g., room temperature).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals.

  • Workup: Quench the reaction by adding cold water. Extract the organic layer containing the alkyl bromide with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product by gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the corresponding 3-bromo-3-ethyloctane and 3-bromo-3-methyloctane and to quantify the yield over time.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a typical experimental workflow.

Dehydration_Mechanism Alcohol Tertiary Alcohol (R₃COH) Protonated_Alcohol Protonated Alcohol (R₃COH₂⁺) Alcohol->Protonated_Alcohol Carbocation Tertiary Carbocation (R₃C⁺) Protonated_Alcohol->Carbocation Loss of H₂O H2O H₂O Protonated_Alcohol->H2O Alkene Alkene Carbocation->Alkene Deprotonation by H₂O H3O H₃O⁺ Alkene->H3O H2O->Carbocation H_plus H⁺ (from acid) H_plus->Alcohol Protonation

Caption: Acid-catalyzed dehydration of a tertiary alcohol (E1 mechanism).

SN1_Mechanism Alcohol Tertiary Alcohol (R₃COH) Protonated_Alcohol Protonated Alcohol (R₃COH₂⁺) Alcohol->Protonated_Alcohol Carbocation Tertiary Carbocation (R₃C⁺) Protonated_Alcohol->Carbocation Loss of H₂O H2O H₂O Protonated_Alcohol->H2O Alkyl_Halide Alkyl Halide (R₃CBr) Carbocation->Alkyl_Halide H_plus H⁺ (from HBr) H_plus->Alcohol Protonation Br_minus Br⁻ Br_minus->Carbocation Nucleophilic Attack

Caption: Sₙ1 reaction of a tertiary alcohol with HBr.

Experimental_Workflow Start Start: Equimolar Alcohols Reaction Reaction with Acid Catalyst / HBr Start->Reaction Monitoring Reaction Monitoring (GC/TLC) Reaction->Monitoring Workup Workup & Product Isolation Monitoring->Workup Analysis Product Analysis (GC-MS, NMR) Workup->Analysis End End: Comparative Reactivity Data Analysis->End

Caption: General experimental workflow for comparing alcohol reactivity.

Conclusion

Based on fundamental principles of organic chemistry, This compound is predicted to be more reactive than 3-methyloctan-3-ol in reactions proceeding through a carbocation intermediate, such as acid-catalyzed dehydration and Sₙ1 reactions. This is attributed to the slightly greater electron-donating nature of the ethyl group compared to the methyl group, which leads to a more stabilized tertiary carbocation intermediate.

References

A Spectroscopic Showdown: Differentiating Tertiary Octanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides an objective spectroscopic comparison of four tertiary octanol (B41247) isomers: 2-methyl-2-heptanol, 3-methyl-3-heptanol, 4-methyl-4-heptanol, and 3-ethyl-3-hexanol. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the subtle yet significant differences that allow for their unambiguous differentiation.

The structural similarity of these isomers presents a unique analytical challenge. However, their distinct molecular architecture gives rise to unique spectroscopic fingerprints. This guide presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and MS data, offering a robust framework for their identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the four tertiary octanol isomers.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while the splitting patterns in ¹H NMR reveal the number of neighboring protons.

Isomer¹H NMR Chemical Shifts (δ, ppm) and Splitting¹³C NMR Chemical Shifts (δ, ppm)
2-Methyl-2-heptanol [1]Due to the complexity and overlapping signals, a detailed assignment is challenging without high-resolution spectra. Expected signals include a singlet for the two methyl groups attached to the carbinol carbon, multiplets for the methylene (B1212753) groups of the pentyl chain, and a triplet for the terminal methyl group. The hydroxyl proton will appear as a broad singlet.Key signals are expected for the quaternary carbinol carbon, the two equivalent methyl carbons attached to it, the five distinct methylene carbons of the pentyl chain, and the terminal methyl carbon.
3-Methyl-3-heptanol [2]Signals will include a singlet for the methyl group on the carbinol carbon, overlapping multiplets for the methylene groups of the butyl and ethyl chains, and triplets for the two terminal methyl groups. The hydroxyl proton will be a broad singlet.Distinct signals are expected for the quaternary carbinol carbon, the methyl carbon attached to it, and the carbons of the butyl and ethyl chains.
4-Methyl-4-heptanol The spectrum is expected to be symmetrical, showing a singlet for the methyl group at the C4 position, and overlapping multiplets for the two equivalent propyl chains, terminating in a triplet for the two equivalent methyl groups. The hydroxyl proton will present as a broad singlet.Due to symmetry, fewer signals are expected. Key signals will correspond to the quaternary carbinol carbon, the methyl carbon at C4, and the three distinct carbons of the two equivalent propyl chains.
3-Ethyl-3-hexanol The spectrum will show overlapping multiplets for the three equivalent ethyl groups attached to the carbinol carbon, each consisting of a quartet and a triplet. The hydroxyl proton will appear as a broad singlet.The high degree of symmetry results in the fewest signals. Signals will be present for the quaternary carbinol carbon and the two carbons of the three equivalent ethyl groups.
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorption bands for these tertiary alcohols are the O-H stretch of the hydroxyl group and the C-O stretch.

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
2-Methyl-2-heptanol [1][3]~3400 (broad)~1150
3-Methyl-3-heptanol ~3450 (broad)~1140
4-Methyl-4-heptanol [4]~3450 (broad)~1150
3-Ethyl-3-hexanol ~3450 (broad)~1140
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The fragmentation pattern is unique to the structure of each isomer and is crucial for identification. The molecular ion peak (M⁺) for all isomers is expected at m/z 130.

IsomerKey Fragmentation Peaks (m/z) and Interpretation
2-Methyl-2-heptanol [5]The most significant fragmentation is the loss of the pentyl group (C₅H₁₁), resulting in a base peak at m/z 59.
3-Methyl-3-heptanol Fragmentation can occur via the loss of a butyl (C₄H₉) or an ethyl (C₂H₅) group, leading to prominent peaks at m/z 73 and m/z 101, respectively.
4-Methyl-4-heptanol [4]The symmetrical structure leads to the loss of a propyl group (C₃H₇), resulting in a major fragment at m/z 87.
3-Ethyl-3-hexanol The loss of an ethyl group (C₂H₅) is the most favorable fragmentation pathway, leading to a strong peak at m/z 101.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic comparison of the tertiary octanol isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Tertiary Octanol Isomers cluster_isomers Tertiary Octanol Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis cluster_identification Isomer Identification I1 2-Methyl-2-heptanol NMR NMR Spectroscopy (¹H and ¹³C) I1->NMR IR IR Spectroscopy I1->IR MS Mass Spectrometry I1->MS I2 3-Methyl-3-heptanol I2->NMR I2->IR I2->MS I3 4-Methyl-4-heptanol I3->NMR I3->IR I3->MS I4 3-Ethyl-3-hexanol I4->NMR I4->IR I4->MS NMR_Data Chemical Shifts (δ) Splitting Patterns NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Fragmentation Patterns (m/z) MS->MS_Data Compare Comparison of Spectroscopic Fingerprints NMR_Data->Compare IR_Data->Compare MS_Data->Compare ID1 Identify 2-Methyl-2-heptanol Compare->ID1 ID2 Identify 3-Methyl-3-heptanol Compare->ID2 ID3 Identify 4-Methyl-4-heptanol Compare->ID3 ID4 Identify 3-Ethyl-3-hexanol Compare->ID4

Caption: Logical workflow for isomer differentiation.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key spectroscopic techniques employed in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the tertiary octanol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a spectral width of 10-12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a drop of the neat liquid tertiary octanol isomer directly onto the ATR crystal.

  • Sample Preparation (Neat Liquid Film): Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and introduction of the pure isomer.

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of approximately m/z 30-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to determine the structure of the parent molecule. Compare the obtained spectrum with library spectra for confirmation.

References

Tertiary Alcohols Exhibit Superior Reactivity in Dehydration Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The acid-catalyzed dehydration of alcohols to form alkenes is a cornerstone of organic synthesis. The reactivity of the alcohol substrate in these elimination reactions is highly dependent on its structure. Tertiary alcohols consistently demonstrate the highest reactivity, followed by secondary and then primary alcohols. This guide provides a comparative analysis of the reactivity of tertiary alcohols, supported by mechanistic insights and experimental data.

The relative reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary[1][2][3]. This trend is directly attributable to the mechanism of the reaction and the stability of the intermediates formed. Tertiary and secondary alcohols typically undergo dehydration via an E1 (unimolecular elimination) mechanism, whereas primary alcohols react through an E2 (bimolecular elimination) pathway[1][2][4][5][6].

The E1 mechanism, characteristic of tertiary alcohols, proceeds in a stepwise fashion. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water)[4][5][6][7]. The departure of the water molecule is the rate-determining step, resulting in the formation of a carbocation intermediate[5][7]. The stability of this carbocation is the key determinant of the reaction rate[4][5][8]. Tertiary carbocations are the most stable due to the electron-donating inductive effects and hyperconjugation from the three alkyl groups, thus they form the fastest[3][5]. Secondary carbocations are less stable, and primary carbocations are so unstable they rarely form, which is why primary alcohols favor the concerted E2 mechanism[5][6].

The increased stability of the tertiary carbocation intermediate significantly lowers the activation energy required for the dehydration of tertiary alcohols. This is reflected in the milder experimental conditions needed to effect the transformation compared to secondary and primary alcohols.

Comparative Reaction Conditions for Alcohol Dehydration

The enhanced reactivity of tertiary alcohols is evident in the significantly lower temperatures required for their dehydration compared to secondary and primary alcohols when using a strong acid catalyst like sulfuric or phosphoric acid.

Alcohol ClassTypical Temperature Range (°C)Mechanism
Tertiary 25 - 80E1
Secondary 100 - 140E1
Primary 170 - 180E2

Data sourced from Chemistry LibreTexts[1][9].

Experimental Protocols

The following protocols outline the general procedures for the dehydration of a tertiary alcohol (2-methyl-2-propanol) and a secondary alcohol (cyclohexanol), illustrating the difference in required reaction conditions.

Protocol 1: Dehydration of a Tertiary Alcohol (2-methyl-2-propanol)

Objective: To synthesize 2-methylpropene via the acid-catalyzed dehydration of 2-methyl-2-propanol.

Materials:

  • 2-methyl-2-propanol (tert-butyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Ice bath

  • Distillation apparatus

  • Gas collection apparatus

Procedure:

  • Set up a simple distillation apparatus. The collection flask should be placed in an ice bath to condense the gaseous product, isobutylene (B52900).

  • In the round-bottom distillation flask, cautiously add a measured volume of 2-methyl-2-propanol.

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.

  • Gently heat the mixture in the distillation flask to a temperature between 50-80°C[1][9]. The low-boiling isobutylene (b.p. -7°C) will distill as it is formed.

  • The gaseous alkene product is passed through a drying tube and collected. The progress of the reaction can be monitored by the rate of gas evolution.

  • The identity of the product can be confirmed using gas chromatography or by bubbling the gas through a solution of bromine, which will be decolorized by the alkene.

Protocol 2: Dehydration of a Secondary Alcohol (Cyclohexanol)

Objective: To synthesize cyclohexene (B86901) from cyclohexanol (B46403).

Materials:

  • Cyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Assemble a fractional distillation apparatus.

  • To the round-bottom distillation flask, add 10 mL of cyclohexanol and then cautiously add 3.0 mL of 85% phosphoric acid and 2.0 mL of concentrated sulfuric acid[10].

  • Heat the flask using a heating mantle to a temperature of 100-140°C[9].

  • Distill the mixture, collecting the liquid that boils in the range of 80-90°C. The product, cyclohexene, will co-distill with water.

  • Transfer the distillate to a separatory funnel and wash it with a saturated NaCl solution to remove any remaining acid and alcohol.

  • Separate the organic layer (top layer) and dry it over anhydrous sodium sulfate.

  • Perform a final simple distillation to purify the cyclohexene, collecting the fraction that boils at approximately 83°C.

  • Characterize the product using infrared (IR) spectroscopy to confirm the presence of a C=C bond and the absence of an O-H bond.

Visualized Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the E1 dehydration pathway for tertiary alcohols and a typical experimental workflow.

E1_Mechanism sub Tertiary Alcohol (R₃COH) H_plus H⁺ (Acid Catalyst) protonated_alcohol Protonated Alcohol (R₃COH₂⁺) sub->protonated_alcohol + H⁺ (Fast) carbocation Tertiary Carbocation (R₃C⁺) protonated_alcohol->carbocation - H₂O (Slow, Rate-Determining) water_leaving H₂O alkene Alkene carbocation->alkene - H⁺ (Fast) (from adjacent C) water_base H₂O (Base) H_plus_regenerated H⁺

Caption: E1 dehydration mechanism for tertiary alcohols.

Dehydration_Workflow start Start: Mix Alcohol and Acid Catalyst heating Heat Reaction Mixture (Temp depends on alcohol class) start->heating distillation Distill Product as it Forms heating->distillation collection Collect Distillate (Alkene + Water) distillation->collection separation Separate Organic Layer collection->separation drying Dry with Anhydrous Agent (e.g., Na₂SO₄) separation->drying purification Final Purification (e.g., Simple Distillation) drying->purification analysis Characterize Product (GC, IR, NMR) purification->analysis end End: Pure Alkene analysis->end

Caption: General experimental workflow for alcohol dehydration.

References

A Comparative Guide to Tertiary Alcohol Synthesis: Grignard vs. Organolithium vs. Barbier Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of tertiary alcohols is a cornerstone of molecular construction. The choice of synthetic methodology can significantly impact yield, purity, and scalability. This guide provides an objective comparison of three prevalent methods for tertiary alcohol synthesis: the Grignard reaction, the organolithium reaction, and the Barbier reaction. We will delve into their core principles, compare their performance based on experimental data, and provide detailed experimental protocols for a representative synthesis.

At a Glance: Key Differences and Considerations

FeatureGrignard ReactionOrganolithium ReactionBarbier Reaction
Reagent Organomagnesium halide (R-MgX)Organolithium compound (R-Li)Alkyl halide + Metal (in situ)
Reactivity Highly reactive, strong nucleophile and baseMore reactive and more basic than Grignard reagentsGenerally less reactive than pre-formed organometallics
Water Tolerance Highly sensitive to protic solvents (requires anhydrous conditions)Highly sensitive to protic solvents (requires anhydrous conditions)Can often be performed in aqueous media ("green" chemistry)[1]
Preparation Reagent prepared separately before reaction with carbonylReagent often prepared separately or generated in situOrganometallic reagent generated in situ in the presence of the carbonyl[1]
Substrate Scope Broad, but can be limited by sterically hindered ketonesEffective for sterically hindered ketones where Grignards may fail[2]Tolerant of various functional groups; useful for unstable organometallics[3]
Side Reactions Enolization, reduction, and coupling products (e.g., biphenyl)[4]Can also lead to enolization and reductionPinacol coupling and other side reactions can occur[5]

Performance Comparison: Synthesis of Triphenylmethanol (B194598)

To provide a direct comparison, we will consider the synthesis of triphenylmethanol from a ketone (benzophenone) and an organometallic reagent derived from bromobenzene (B47551). While exact side-by-side comparative studies are not always available in the literature, the following table summarizes typical experimental outcomes for each method.

ParameterGrignard Reaction (Phenylmagnesium bromide)Organolithium Reaction (Phenyllithium)Barbier Reaction (Bromobenzene + Mg)
Starting Materials Benzophenone (B1666685), Phenylmagnesium bromideBenzophenone, Phenyllithium (B1222949)Benzophenone, Bromobenzene, Magnesium
Typical Yield 65-90%[6]Generally high, comparable to GrignardCan be variable, often slightly lower than Grignard for this specific reaction
Reaction Time ~30 minutes for reaction, plus workup[7]Typically rapidCan be longer due to in situ reagent formation
Reaction Temperature Reflux in diethyl ether (approx. 35 °C)Often performed at low temperatures (e.g., -78 °C to room temp)Room temperature to gentle reflux
Solvent Anhydrous diethyl ether or THF[8][9]Anhydrous diethyl ether, THF, or hexanesDiethyl ether, THF, or aqueous mixtures[1][3]

Reaction Mechanisms and Workflows

The fundamental principle behind all three methods is the nucleophilic addition of a carbanionic species to the electrophilic carbonyl carbon of a ketone. However, the generation and nature of this nucleophile differ significantly.

Grignard and Organolithium Reaction Pathway

Both Grignard and organolithium reactions typically follow a two-step process: formation of the organometallic reagent followed by its reaction with the ketone.

Reaction_Pathway cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: Nucleophilic Addition Alkyl_Halide Alkyl Halide (R-X) Organometallic Organometallic Reagent (R-MgX or R-Li) Alkyl_Halide->Organometallic Metal Metal (Mg or Li) Metal->Organometallic Solvent1 Anhydrous Ether/THF Solvent1->Organometallic Ketone Ketone (R'₂C=O) Alkoxide Alkoxide Intermediate Organometallic->Alkoxide Ketone->Alkoxide Tertiary_Alcohol Tertiary Alcohol (R'₂RCOH) Alkoxide->Tertiary_Alcohol Workup Aqueous Acid Workup (H₃O⁺) Workup->Tertiary_Alcohol

Caption: General workflow for Grignard and organolithium reactions.

Barbier Reaction Pathway

The Barbier reaction distinguishes itself by generating the organometallic species in situ, in the presence of the carbonyl compound.

Barbier_Pathway Reactants Alkyl Halide (R-X) + Ketone (R'₂C=O) + Metal In_Situ_Formation In Situ Formation of Organometallic Reagent Reactants->In_Situ_Formation Nucleophilic_Addition Immediate Nucleophilic Addition In_Situ_Formation->Nucleophilic_Addition Alkoxide Alkoxide Intermediate Nucleophilic_Addition->Alkoxide Workup Aqueous Workup Alkoxide->Workup Tertiary_Alcohol Tertiary Alcohol (R'₂RCOH) Workup->Tertiary_Alcohol

Caption: One-pot workflow of the Barbier reaction.

Detailed Experimental Protocols: Synthesis of Triphenylmethanol

The following are representative experimental protocols for the synthesis of triphenylmethanol using each of the three methods. Safety Note: Grignard and organolithium reagents are highly reactive and can be pyrophoric. These reactions must be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

Grignard Reaction Protocol

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Anhydrous diethyl ether (50 mL)

  • Bromobenzene (5.5 mL, 52 mmol)

  • Benzophenone (7.3 g, 40 mmol)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether or hexanes (for recrystallization)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 10 mL of anhydrous diethyl ether. Dissolve the bromobenzene in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle refluxing of the ether. If the reaction does not start, a small crystal of iodine can be added as an initiator.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7][10]

  • Reaction with Benzophenone: Dissolve the benzophenone in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the benzophenone solution dropwise to the Grignard reagent with stirring.

  • After the addition is complete, stir the reaction mixture for 30 minutes at room temperature.

  • Workup: Cool the reaction mixture in an ice bath and slowly add 50 mL of 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.[8]

  • Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with two 20 mL portions of diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the ether layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the ether to obtain the crude product. Recrystallize the crude triphenylmethanol from petroleum ether or hexanes to yield a white crystalline solid.[7]

Organolithium Reaction Protocol

Materials:

  • Phenyllithium (typically a 1.8 M solution in cyclohexane/ether, 25 mL, 45 mmol)

  • Anhydrous diethyl ether or THF (50 mL)

  • Benzophenone (7.3 g, 40 mmol)

  • Saturated ammonium (B1175870) chloride solution (for workup)

  • Anhydrous sodium sulfate

  • Petroleum ether or hexanes (for recrystallization)

Procedure:

  • Apparatus Setup: In a dry, inert atmosphere-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the benzophenone in 30 mL of anhydrous diethyl ether.

  • Reaction: Cool the benzophenone solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the phenyllithium solution dropwise to the stirred benzophenone solution. A color change is typically observed.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two 20 mL portions of diethyl ether.

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent to obtain the crude product. Recrystallize the crude triphenylmethanol from petroleum ether or hexanes.

Barbier Reaction Protocol

Materials:

  • Magnesium powder (1.2 g, 50 mmol)

  • Bromobenzene (5.5 mL, 52 mmol)

  • Benzophenone (7.3 g, 40 mmol)

  • Anhydrous THF (50 mL)

  • Saturated ammonium chloride solution (for workup)

  • Anhydrous sodium sulfate

  • Petroleum ether or hexanes (for recrystallization)

Procedure:

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the magnesium powder and benzophenone.

  • Reaction: Add 40 mL of anhydrous THF to the flask.

  • In a separate vial, dissolve the bromobenzene in 10 mL of anhydrous THF. Add this solution to the stirred mixture in the flask in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be required to initiate or complete the reaction.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Recrystallize the crude product from petroleum ether or hexanes.

Conclusion

The choice between Grignard, organolithium, and Barbier reactions for tertiary alcohol synthesis depends on several factors, including the specific substrates, the desired scale of the reaction, and the available laboratory conditions.

  • Grignard reactions are a classic, reliable, and cost-effective method for a wide range of tertiary alcohol syntheses.

  • Organolithium reactions offer higher reactivity, which can be advantageous for less reactive or sterically hindered ketones.

  • The Barbier reaction provides a convenient one-pot procedure and is particularly valuable for its tolerance to aqueous conditions, aligning with the principles of green chemistry.

For drug development and other applications where efficiency, functional group tolerance, and mild reaction conditions are paramount, a careful evaluation of these methods is crucial for selecting the optimal synthetic route.

References

Validating the Structure of 3-Ethyloctan-3-ol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of 3-ethyloctan-3-ol through a comparative analysis of its expected and observed spectroscopic data. Detailed experimental protocols, data summaries, and visual representations are included to support the structural elucidation.

Structural Overview

This compound is a tertiary alcohol with the chemical formula C₁₀H₂₂O. Its structure features a central carbon atom bonded to a hydroxyl group, an ethyl group, a pentyl group, and another ethyl group. This arrangement gives rise to characteristic spectroscopic signatures that can be used for its identification and confirmation.

structure C3 C OH OH C3->OH Et1 CH2CH3 C3->Et1 Et2 CH2CH3 C3->Et2 Pent (CH2)4CH3 C3->Pent

Caption: Molecular structure of this compound.

Spectroscopic Data Comparison

The following sections present a detailed comparison of the expected spectroscopic data for a tertiary alcohol with the observed data for this compound.

Infrared (IR) Spectroscopy

Expected Data: Tertiary alcohols typically exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong C-O stretching vibration is also expected in the 1000-1300 cm⁻¹ region. The spectrum should also contain C-H stretching and bending vibrations for the alkane portions of the molecule.

Observed Data Summary: The vapor phase IR spectrum of this compound is available in public databases.[1] The key absorption bands are summarized below.

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)~3640 (sharp, vapor phase)
C-H Stretch (Alkane)2850-30002870-2960
C-O Stretch (Tertiary Alcohol)1100-1200Not explicitly reported, but expected in this region

Analysis: The observed sharp O-H stretching frequency around 3640 cm⁻¹ is characteristic of a free (non-hydrogen-bonded) hydroxyl group, which is expected in the vapor phase. The C-H stretching vibrations are consistent with the presence of alkyl chains.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data: The proton NMR spectrum of this compound is predicted to show several key signals. The hydroxyl proton (OH) is expected to appear as a broad singlet, typically in the range of 1-5 ppm, although its chemical shift can vary with concentration and solvent. The protons on the carbons adjacent to the oxygen are deshielded and would appear further downfield. The remaining alkyl protons would appear in the upfield region (0.8-1.5 ppm).

Observed Data Summary: A publicly available experimental ¹H NMR spectrum for this compound was not found during the literature search. The expected chemical shifts and multiplicities are predicted based on its structure.

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityIntegration
-OH1-5Singlet (broad)1H
-CH₂- (ethyl and pentyl adjacent to C-OH)~1.4-1.6Multiplet4H
-CH₂- (other pentyl)~1.2-1.4Multiplet6H
-CH₃ (ethyl)~0.8-1.0Triplet6H
-CH₃ (pentyl)~0.8-1.0Triplet3H

Analysis: The predicted spectrum is consistent with the molecular structure, showing distinct signals for the different types of protons present. The overlapping multiplets in the alkyl region would require higher resolution or 2D NMR techniques for complete assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data: The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-OH) is expected to be significantly deshielded, appearing in the 65-85 ppm range for a tertiary alcohol. The other aliphatic carbons will resonate at higher field (10-40 ppm).

Observed Data Summary: A ¹³C NMR spectrum for this compound is available in public databases.[1]

Carbon AtomExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)
C-OH (Quaternary)65-85~75
-CH₂- (adjacent to C-OH)30-45~35
-CH₂- (other)20-35~23, ~26, ~32
-CH₃ (ethyl)10-20~8
-CH₃ (pentyl)10-20~14

Analysis: The observed chemical shift for the quaternary carbon at approximately 75 ppm is in excellent agreement with the expected value for a tertiary alcohol. The remaining signals correspond well with the different alkyl carbons in the structure.

Mass Spectrometry (MS)

Expected Data: The mass spectrum of a tertiary alcohol often shows a weak or absent molecular ion peak (M⁺) due to the instability of the tertiary carbocation. The primary fragmentation pathways are α-cleavage (cleavage of a bond to the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule, M-18).

Observed Data Summary: The electron ionization (EI) mass spectrum of this compound is available from the NIST Chemistry WebBook.[2]

m/zRelative IntensityProposed Fragment
158 (M⁺)Not ObservedMolecular Ion
129High[M - C₂H₅]⁺ (α-cleavage)
101Moderate[M - C₄H₉]⁺ (α-cleavage)
73High[C₄H₉O]⁺ (α-cleavage)
59High[C₃H₇O]⁺ (α-cleavage)
55High[C₄H₇]⁺ (from dehydration and further fragmentation)

Analysis: The absence of the molecular ion peak at m/z 158 is characteristic of a tertiary alcohol. The major fragment ions observed at m/z 129, 101, 73, and 59 are all consistent with the expected α-cleavage fragmentation pathways, providing strong evidence for the location of the hydroxyl group and the branching of the alkyl chains.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Set the appropriate spectral width, acquisition time, and relaxation delay. Acquire the free induction decay (FID) using a 90° pulse.

  • ¹³C NMR Acquisition: Set a wider spectral width appropriate for carbon nuclei. Use proton decoupling to simplify the spectrum to singlets for each carbon. A longer acquisition time and/or a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Perform a Fourier transform on the acquired FIDs for both ¹H and ¹³C experiments. Phase the resulting spectra and calibrate the chemical shift scale using the TMS signal (0 ppm). Integrate the signals in the ¹H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Method:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample (e.g., 250 °C).

    • Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Oven Program: Program the oven temperature to start at a low temperature (e.g., 50 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities and the solvent.

    • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

  • MS Method:

    • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

    • Detector: Set the detector voltage to an appropriate level for good sensitivity.

  • Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components eluting from the GC column are introduced into the mass spectrometer. The resulting mass spectra are recorded and can be compared to spectral libraries for identification.

Visualized Workflows and Relationships

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity NMR->NMR_Data MS_Data Fragmentation Pattern MS->MS_Data Structure Structure Validation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General experimental workflow for spectroscopic validation.

logical_relationship cluster_ir IR Data cluster_nmr NMR Data cluster_ms MS Data Structure This compound Structure OH_stretch O-H Stretch (~3640 cm-1) Structure->OH_stretch CH_stretch C-H Stretch (2870-2960 cm-1) Structure->CH_stretch C_OH 13C: C-OH (~75 ppm) Structure->C_OH Alkyl_C 13C: Alkyl Carbons (8-35 ppm) Structure->Alkyl_C Alkyl_H 1H: Alkyl Protons (0.8-1.6 ppm) Structure->Alkyl_H No_M_ion Absent Molecular Ion Structure->No_M_ion Alpha_cleavage α-Cleavage Fragments (m/z 129, 101, 73, 59) Structure->Alpha_cleavage

Caption: Relationship between structure and key spectroscopic data.

Conclusion

The combined spectroscopic data from Infrared Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry provide unequivocal evidence for the structure of this compound. Each technique offers complementary information that, when considered together, allows for a complete and confident structural assignment. The observed data are in excellent agreement with the expected spectroscopic behavior of a tertiary alcohol with the given carbon skeleton.

References

Purity Assessment of Synthesized 3-Ethyloctan-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of common analytical techniques for assessing the purity of synthesized 3-Ethyloctan-3-ol, a tertiary alcohol often synthesized via the Grignard reaction. This document outlines experimental protocols, presents comparative data, and offers visualizations to aid in the selection of appropriate purity assessment methodologies.

Introduction to this compound and its Synthesis

This compound (C10H22O) is a tertiary alcohol with potential applications in various chemical syntheses.[1][2][3][4] Its synthesis is commonly achieved through a Grignard reaction, a powerful method for forming carbon-carbon bonds.[5][6][7][8] In a typical synthesis, an ethyl magnesium halide (Grignard reagent) is reacted with a ketone, such as 2-octanone, or an ester. While effective, this method can introduce several impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents.[8][9] Therefore, rigorous purity assessment is paramount.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique for purity assessment depends on the expected impurities, the required level of sensitivity, and the available instrumentation. The most common and effective methods for analyzing volatile compounds like this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

FeatureGas Chromatography (GC-FID)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[10][11]Provides detailed information about the molecular structure and can be used for quantitative analysis.
Primary Use Quantitative analysis of volatile impurities and determination of percentage purity.[12][13]Structural elucidation and identification of impurities, quantitative analysis with an internal standard.
Typical Impurities Detected Unreacted ketones (e.g., 2-octanone), other alcohols, residual solvents (e.g., diethyl ether).[9]Structural isomers, byproducts with different functional groups.
Sample Preparation Simple dilution in a volatile solvent.Dissolution in a deuterated solvent.
Advantages High sensitivity, excellent separation of volatile compounds, well-established for alcohol analysis.[11][12][14]Provides unambiguous structural information, can identify unknown impurities, non-destructive.
Limitations Not suitable for non-volatile impurities, requires reference standards for identification.Lower sensitivity compared to GC, can be complex to interpret for mixtures.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for separating and quantifying the components of a volatile mixture.[10][11] The use of a Flame Ionization Detector (FID) provides high sensitivity for organic compounds.

Objective: To determine the percentage purity of synthesized this compound and quantify volatile impurities.

Materials:

  • Synthesized this compound

  • High-purity solvent (e.g., acetone (B3395972) or ethanol)

  • Internal standard (e.g., n-propanol)[13]

  • Gas chromatograph equipped with an FID

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of this compound and the internal standard in the chosen solvent.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the solvent containing a known concentration of the internal standard.[12]

  • GC-FID Analysis:

    • Inject a small volume (e.g., 1 µL) of each standard and the sample solution into the gas chromatograph.[14]

    • The components will separate based on their volatility and interaction with the column's stationary phase.[10]

    • The FID will generate a signal for each eluting compound, producing a chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the internal standard, and any impurities by comparing their retention times with the standards.[10]

    • Calculate the area of each peak. The percentage purity is determined by comparing the peak area of the analyte to the total area of all peaks, or more accurately, by using the internal standard calibration curve.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules and can be adapted for quantitative analysis (qNMR).

Objective: To confirm the structure of the synthesized this compound and identify any structurally related impurities.

Materials:

  • Synthesized this compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized product in the deuterated solvent.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra of the sample.

    • Spectral data for similar compounds like 3-Ethyl-3-pentanol can be found in public databases for comparison.[15]

  • Data Analysis:

    • Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum to confirm the presence of the ethyl and octyl groups and the hydroxyl proton.

    • Compare the ¹³C NMR spectrum with expected values to confirm the carbon framework of this compound.

    • Impurities will present as additional peaks in the spectra. The integration of these peaks relative to the product peaks can provide an estimate of their concentration.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Grignard Synthesis of This compound workup Aqueous Workup & Solvent Extraction synthesis->workup distillation Distillation workup->distillation sample_prep Sample Preparation distillation->sample_prep gc_analysis GC-FID Analysis sample_prep->gc_analysis nmr_analysis NMR Analysis sample_prep->nmr_analysis purity_check Purity > 95%? gc_analysis->purity_check nmr_analysis->purity_check pass Product Meets Purity Specifications purity_check->pass Yes fail Further Purification Required purity_check->fail No

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Comparison of Analytical Methods

The choice between GC-FID and NMR often depends on the specific goals of the analysis.

Method_Comparison cluster_gc Gas Chromatography (GC-FID) cluster_nmr NMR Spectroscopy gc_strength High Sensitivity Quantitative Accuracy gc_weakness Limited Structural Info Requires Standards nmr_strength Definitive Structure ID Identifies Unknowns nmr_weakness Lower Sensitivity Complex Quantification goal Analytical Goal quant Precise Quantification of Known Impurities goal->quant ident Structural Confirmation & Identification of Unknowns goal->ident quant->gc_strength ident->nmr_strength

Caption: Logical comparison of GC-FID and NMR for purity assessment.

Conclusion

A comprehensive purity assessment of synthesized this compound is best achieved by a combination of analytical techniques. Gas Chromatography with Flame Ionization Detection is ideal for quantifying volatile impurities and determining the overall purity with high sensitivity. Nuclear Magnetic Resonance spectroscopy provides invaluable structural confirmation of the desired product and aids in the identification of unknown byproducts. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of their synthesized compounds for downstream applications.

References

A Comparative Guide to Alcohol Synthesis: Grignard Reaction vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of alcohols is a fundamental and often critical step in the creation of complex molecules. The choice of synthetic route can significantly impact yield, purity, stereochemistry, and overall efficiency. This guide provides an objective comparison of the venerable Grignard reaction with other prevalent alcohol synthesis methodologies: the reduction of carbonyl compounds, acid-catalyzed hydration of alkenes, and hydroboration-oxidation of alkenes. Experimental data is presented to support these comparisons, and detailed protocols for key reactions are provided.

Overview of Alcohol Synthesis Methods

The selection of an appropriate method for alcohol synthesis hinges on several factors, including the desired alcohol structure (primary, secondary, or tertiary), the starting materials available, the required stereochemical outcome, and the tolerance of other functional groups within the molecule.

  • Grignard Reaction: This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack an electrophilic carbonyl carbon. Its versatility allows for the synthesis of primary, secondary, and tertiary alcohols from various carbonyl compounds.[1][2][3]

  • Reduction of Carbonyl Compounds: This method involves the addition of a hydride ion to the carbonyl carbon of an aldehyde or ketone, resulting in the formation of a primary or secondary alcohol, respectively.[4] Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Acid-Catalyzed Hydration of Alkenes: This industrial-scale process involves the addition of water across the double bond of an alkene in the presence of a strong acid catalyst to produce an alcohol.[5] It typically follows Markovnikov's rule.[5]

  • Hydroboration-Oxidation of Alkenes: This two-step reaction sequence provides a complementary approach to alkene hydration, yielding an anti-Markovnikov alcohol with syn-stereochemistry.[6][7]

Comparative Analysis

The following sections delve into a detailed comparison of these methods based on key performance indicators.

Scope and Versatility

The Grignard reaction offers the broadest scope in terms of the types of alcohols that can be synthesized. By selecting the appropriate Grignard reagent and carbonyl compound, primary, secondary, and tertiary alcohols can be readily prepared.[1][2][3]

  • Primary alcohols are formed from the reaction of a Grignard reagent with formaldehyde.[1][3]

  • Secondary alcohols result from the reaction with any other aldehyde.[2][3]

  • Tertiary alcohols are produced from the reaction with ketones or esters.[2][3][8][9] When esters are used, two equivalents of the Grignard reagent are required, leading to a tertiary alcohol with two identical substituents.[9]

The reduction of carbonyl compounds is more limited, primarily yielding primary and secondary alcohols. Aldehydes are reduced to primary alcohols, and ketones to secondary alcohols.[4] Tertiary alcohols cannot be synthesized via this method.

Alkene hydration methods are restricted to the synthesis of alcohols from alkene starting materials. Acid-catalyzed hydration typically yields the more substituted (Markovnikov) alcohol, while hydroboration-oxidation produces the less substituted (anti-Markovnikov) alcohol.[5][6][7]

Quantitative Performance: Yield and Reaction Conditions

The following tables summarize typical quantitative data for each method. It is important to note that yields and reaction conditions can vary significantly based on the specific substrate, reagents, and experimental setup.

Table 1: Grignard Reaction

Carbonyl SubstrateGrignard ReagentProduct TypeTypical Yield (%)Typical Reaction TimeTypical Temperature (°C)
FormaldehydeR-MgXPrimary Alcohol60-801-3 h0 to rt
Aldehyde (R'-CHO)R-MgXSecondary Alcohol70-901-4 h0 to rt
Ketone (R'-CO-R'')R-MgXTertiary Alcohol70-951-5 h0 to rt
Ester (R'-COOR'')2 eq. R-MgXTertiary Alcohol50-802-6 h0 to rt

Table 2: Reduction of Carbonyl Compounds

Carbonyl SubstrateReducing AgentProduct TypeTypical Yield (%)Typical Reaction TimeTypical Temperature (°C)
AldehydeNaBH₄Primary Alcohol85-950.5-2 h0 to rt
KetoneNaBH₄Secondary Alcohol85-950.5-3 h0 to rt
AldehydeLiAlH₄Primary Alcohol90-980.5-2 h0 to 35
KetoneLiAlH₄Secondary Alcohol90-980.5-3 h0 to 35

Table 3: Hydration of Alkenes

MethodAlkene SubstrateProduct RegioselectivityTypical Yield (%)Typical Reaction TimeTypical Temperature (°C)
Acid-Catalyzed HydrationTerminal/InternalMarkovnikovVariable (Industrial scale)VariableHigh (e.g., 250°C for ethylene)[5]
Hydroboration-OxidationTerminal/InternalAnti-Markovnikov80-952-4 h0 to rt
Stereoselectivity

The stereochemical outcome of an alcohol synthesis is often a critical consideration, particularly in the synthesis of chiral molecules.

  • Grignard Reaction: The addition of a Grignard reagent to a prochiral aldehyde or ketone can lead to the formation of a new stereocenter. The stereoselectivity is often governed by Cram's rule or Felkin-Anh models, but can be influenced by the presence of chelating groups. Diastereoselectivity can be achieved in reactions with chiral substrates.[10]

  • Reduction of Carbonyl Compounds: The reduction of a prochiral ketone with an achiral reducing agent like NaBH₄ or LiAlH₄ typically results in a racemic mixture of the two enantiomeric secondary alcohols, as the hydride can attack from either face of the planar carbonyl group.[11][12]

  • Acid-Catalyzed Hydration of Alkenes: This reaction proceeds through a planar carbocation intermediate, allowing for nucleophilic attack by water from either face. This generally leads to a mixture of syn and anti addition products and does not offer stereocontrol.

  • Hydroboration-Oxidation of Alkenes: This reaction is highly stereospecific, proceeding via a syn addition of the borane (B79455) across the double bond. The subsequent oxidation step occurs with retention of configuration, resulting in the overall syn addition of a hydroxyl group and a hydrogen atom.[6][7]

Functional Group Tolerance

The compatibility of a reaction with other functional groups present in the starting material is a crucial aspect of synthetic planning.

  • Grignard Reaction: Grignard reagents are highly reactive and basic, which limits their functional group tolerance. They react with acidic protons, such as those in alcohols, carboxylic acids, and even terminal alkynes. They also react with other electrophilic carbonyl groups like esters, amides, and nitriles.[13] Therefore, protection of incompatible functional groups is often necessary.

  • Reduction of Carbonyl Compounds: Sodium borohydride is a milder and more selective reducing agent than lithium aluminum hydride. NaBH₄ typically only reduces aldehydes and ketones, while LiAlH₄ will also reduce esters, carboxylic acids, amides, and nitriles.[4] This difference in reactivity allows for selective reductions in the presence of less reactive functional groups when using NaBH₄.

  • Acid-Catalyzed Hydration of Alkenes: The strongly acidic conditions required for this reaction can be incompatible with acid-sensitive functional groups.

  • Hydroboration-Oxidation of Alkenes: This method generally exhibits good functional group tolerance. The hydroboration step is tolerant of many functional groups, and the subsequent oxidation with basic hydrogen peroxide is also relatively mild.

Experimental Protocols

Detailed experimental procedures are provided below for the synthesis of a representative alcohol using each of the discussed methods.

Grignard Reaction: Synthesis of 2-Methyl-2-hexanol

Reaction: 1-Bromobutane (B133212) + Magnesium → Butylmagnesium bromide; Butylmagnesium bromide + Acetone (B3395972) → 2-Methyl-2-hexanol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromobutane

  • Iodine crystal (as initiator)

  • Dry acetone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • All glassware must be rigorously dried to exclude moisture. Assemble a reflux condenser with a drying tube.

  • Place magnesium turnings in the reaction flask. Add a small crystal of iodine.

  • Add a solution of 1-bromobutane in anhydrous diethyl ether to the flask. The reaction is initiated by gentle warming if necessary, evidenced by the disappearance of the iodine color and the onset of boiling.

  • Once the Grignard reagent has formed, cool the flask in an ice bath.

  • Slowly add a solution of dry acetone in anhydrous diethyl ether to the stirred Grignard reagent.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Separate the ether layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain the crude 2-methyl-2-hexanol, which can be further purified by distillation.

Reduction of a Ketone: Synthesis of Cyclohexanol from Cyclohexanone (B45756)

Reaction: Cyclohexanone + Sodium Borohydride → Cyclohexanol

Materials:

  • Cyclohexanone

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cyclohexanone in methanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Add water to quench the reaction and dissolve the inorganic salts.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield cyclohexanol.

Acid-Catalyzed Hydration of an Alkene: Synthesis of Cyclohexanol from Cyclohexene (B86901)

Reaction: Cyclohexene + H₂O (in the presence of H₂SO₄) → Cyclohexanol

Materials:

  • Cyclohexene

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to water while cooling in an ice bath.

  • Add cyclohexene to the cooled acid solution.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer and wash it with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to obtain cyclohexanol.

Hydroboration-Oxidation of an Alkene: Synthesis of 1-Octanol (B28484) from 1-Octene (B94956)

Reaction: 1-Octene + BH₃·THF → Tri-n-octylborane; Tri-n-octylborane + H₂O₂, NaOH → 1-Octanol

Materials:

  • 1-Octene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), place 1-octene in a dry flask.

  • Cool the flask in an ice bath and slowly add the BH₃·THF solution via syringe while stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture again in an ice bath and slowly add the 3 M NaOH solution.

  • Carefully add the 30% H₂O₂ solution dropwise, maintaining the temperature below 30°C.

  • After the addition, stir the mixture at room temperature for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation. The crude 1-octanol can be purified by distillation.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and workflows of the discussed alcohol synthesis methods.

Grignard_Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation R-MgX Grignard Reagent (R-MgX) Carbonyl Carbonyl Compound (R'-CO-R'') R-MgX->Carbonyl Nucleophilic Attack Alkoxide Alkoxide Intermediate Carbonyl->Alkoxide H3O+ Acidic Workup (H₃O⁺) Alcohol Alcohol Product H3O+->Alcohol Protonation

Caption: Mechanism of the Grignard Reaction.

Carbonyl_Reduction_Workflow Carbonyl Aldehyde or Ketone ReducingAgent Reducing Agent (e.g., NaBH₄) Carbonyl->ReducingAgent Hydride Attack Alkoxide Alkoxide Intermediate ReducingAgent->Alkoxide SolventProtonation Solvent Protonation (e.g., CH₃OH) Alkoxide->SolventProtonation Protonation Alcohol Primary or Secondary Alcohol SolventProtonation->Alcohol Alkene_Hydration_Comparison cluster_acid Acid-Catalyzed Hydration cluster_hydro Hydroboration-Oxidation Alkene Alkene AcidReagents H₂O, H⁺ Alkene->AcidReagents HydroReagents 1. BH₃·THF 2. H₂O₂, NaOH Alkene->HydroReagents Markovnikov Markovnikov Alcohol AcidReagents->Markovnikov AntiMarkovnikov Anti-Markovnikov Alcohol HydroReagents->AntiMarkovnikov

References

A Comparative Guide to the Properties of 3-Ethyloctan-3-ol and Other C10 Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of 3-ethyloctan-3-ol, a tertiary C10 alcohol, with its primary and secondary isomers, 1-decanol (B1670082) and 2-decanol (B1670014). The selection of an appropriate alcohol isomer is critical in various applications, including as solvents, reaction intermediates, and excipients in pharmaceutical formulations. Understanding the distinct properties endowed by the position of the hydroxyl group and the degree of branching is paramount for optimizing research and development outcomes.

Physicochemical Properties of C10 Alcohols

The structural differences between primary, secondary, and tertiary C10 alcohols give rise to significant variations in their physical properties. The following table summarizes key quantitative data for this compound, 1-decanol, and 2-decanol.

PropertyThis compound (Tertiary)1-Decanol (Primary)2-Decanol (Secondary)
Molecular Formula C₁₀H₂₂O[1][2]C₁₀H₂₂O[3]C₁₀H₂₂O[4]
Molecular Weight ( g/mol ) 158.28[1][2]158.28[3]158.28[4]
Boiling Point (°C) ~198.5 (Predicted)232.9[3]211[4]
Melting Point (°C) Not available6.4[3]-6 to -4[4]
Density (g/mL at 25°C) Not available0.829[5]0.827[4]
Water Solubility Insoluble (Predicted)37 mg/L at 25°C[3]Not miscible[4]
Viscosity (mPa·s at 25°C) Not available12.048[3]Not available

Key Observations:

  • Boiling Point: 1-Decanol, a primary alcohol, exhibits the highest boiling point, followed by the secondary alcohol, 2-decanol. The tertiary alcohol, this compound, is predicted to have the lowest boiling point. This trend is attributed to the degree of intermolecular hydrogen bonding, which is most effective in linear primary alcohols and sterically hindered in branched tertiary alcohols.

  • Melting Point: Similar to the boiling point trend, the linear structure of 1-decanol allows for more efficient crystal packing, resulting in a higher melting point compared to the more branched 2-decanol.

  • Density: Both 1-decanol and 2-decanol have similar densities, slightly less than water.

  • Solubility: All three C10 alcohols have low solubility in water due to their long hydrophobic carbon chains. 1-Decanol is slightly soluble, while 2-decanol is reported as not miscible. The bulky structure of tertiary alcohols generally leads to lower water solubility compared to their primary and secondary isomers.

Structural and Reactivity Comparison

The classification of alcohols as primary, secondary, or tertiary is determined by the number of carbon atoms attached to the carbon atom bearing the hydroxyl group. This structural difference profoundly influences their chemical reactivity, particularly in oxidation reactions.

G Classification of C10 Alcohols C10_Alcohols C10H22O Alcohols Primary Primary Alcohol (1-Decanol) C10_Alcohols->Primary -CH2OH group Secondary Secondary Alcohol (2-Decanol) C10_Alcohols->Secondary >CHOH group Tertiary Tertiary Alcohol (this compound) C10_Alcohols->Tertiary >C(OH)- group

Caption: Structural classification of C10 alcohols.

In the context of drug development, the metabolic stability of a compound is a crucial factor. Primary and secondary alcohols are susceptible to oxidation by metabolic enzymes, which can lead to rapid clearance from the body. In contrast, tertiary alcohols, such as this compound, are resistant to oxidation due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group. This inherent stability makes tertiary alcohols attractive moieties in the design of long-acting pharmaceuticals.

G Metabolic Oxidation of C10 Alcohols cluster_primary Primary Alcohol (1-Decanol) cluster_secondary Secondary Alcohol (2-Decanol) cluster_tertiary Tertiary Alcohol (this compound) 1-Decanol 1-Decanol Decanal Decanal 1-Decanol->Decanal Oxidation Decanoic Acid Decanoic Acid Decanal->Decanoic Acid Further Oxidation 2-Decanol 2-Decanol 2-Decanone 2-Decanone 2-Decanol->2-Decanone Oxidation This compound This compound No_Oxidation Resistant to Oxidation

Caption: Metabolic fate of different C10 alcohol isomers.

Experimental Protocols

The following are generalized experimental protocols for determining key physicochemical properties of alcohols.

1. Determination of Boiling Point:

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.

  • Procedure:

    • Place a known volume of the alcohol into the distillation flask along with a few boiling chips.

    • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the flask.

    • Gradually heat the flask using the heating mantle.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

    • The experiment should be conducted under a fume hood.

2. Determination of Density:

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath.

  • Procedure:

    • Clean and dry the pycnometer and determine its empty weight.

    • Fill the pycnometer with the alcohol and place it in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

    • Adjust the volume of the alcohol to the calibration mark of the pycnometer, dry the outside, and weigh it.

    • Repeat the procedure with distilled water.

    • Calculate the density of the alcohol using the formula: Density = (mass of alcohol / mass of water) * density of water at the experimental temperature.

3. Determination of Water Solubility (Shake-Flask Method):

  • Apparatus: Erlenmeyer flasks with stoppers, constant temperature shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), analytical instrument for quantification (e.g., gas chromatography).

  • Procedure:

    • Add an excess amount of the alcohol to a known volume of distilled water in an Erlenmeyer flask.

    • Seal the flask and place it in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, allow the mixture to stand to let the undissolved alcohol settle.

    • Carefully withdraw a sample of the aqueous phase and filter it to remove any undissolved droplets.

    • Analyze the concentration of the alcohol in the filtrate using a calibrated analytical method.

4. Determination of Viscosity:

  • Apparatus: Viscometer (e.g., Ostwald or Ubbelohde viscometer), constant temperature water bath, stopwatch.

  • Procedure:

    • Clean and dry the viscometer.

    • Pipette a known volume of the alcohol into the viscometer and place it in a constant temperature water bath until it reaches thermal equilibrium.

    • Using suction, draw the liquid up past the upper timing mark.

    • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

    • The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the alcohol at the same temperature.

Conclusion

The choice between this compound and other C10 alcohols like 1-decanol and 2-decanol will be dictated by the specific requirements of the application.

  • 1-Decanol , with its linear structure and strong intermolecular forces, is suitable for applications requiring high viscosity and a relatively high boiling point.

  • 2-Decanol offers intermediate properties between the primary and tertiary isomers.

  • This compound , as a tertiary alcohol, is characterized by its lower boiling point and, most importantly, its resistance to metabolic oxidation. This makes it a particularly interesting candidate for applications in drug development where enhanced metabolic stability is desired.

The data and experimental protocols presented in this guide provide a foundation for researchers and scientists to make informed decisions in the selection and application of C10 alcohols. Further experimental studies are encouraged to fully characterize and compare the properties of these isomers under specific application conditions.

References

A Comparative Guide to the Lucas Test for Tertiary Alcohols: Featuring 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

The classification of alcohols as primary, secondary, or tertiary is a fundamental concept in organic chemistry, crucial for predicting reaction outcomes and designing synthetic pathways. The Lucas test is a rapid and simple qualitative method used to differentiate between these classes of alcohols based on their reaction with the Lucas reagent. This guide provides a detailed comparison of the Lucas test's performance with tertiary alcohols, such as 3-Ethyloctan-3-ol, against other alcohol classes and introduces alternative classification methods.

The Lucas Test: Principle and Mechanism

The Lucas test utilizes a solution of anhydrous zinc chloride in concentrated hydrochloric acid, known as the Lucas reagent.[1][2][3][4][5][6] This test is based on the difference in reactivity of primary, secondary, and tertiary alcohols with hydrogen halides, which proceeds via a nucleophilic substitution reaction.[5] For secondary and tertiary alcohols, the reaction follows an SN1 mechanism, where the rate-determining step is the formation of a carbocation intermediate.[1][2][4][7][8]

The reaction is initiated by the protonation of the alcohol's hydroxyl group by the hydrochloric acid, forming a good leaving group (water). The zinc chloride, a Lewis acid, assists in this process.[2][6] Subsequently, the water molecule departs, leaving behind a carbocation. The stability of this carbocation is the key to the differential reactivity observed in the Lucas test. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations, which are highly unstable.[1][2][5] The chloride ion from the hydrochloric acid then rapidly attacks the carbocation, forming an insoluble alkyl chloride.[5][6][7] The appearance of this insoluble product results in the solution turning cloudy or turbid.[1][2][3][4][5][7]

For a tertiary alcohol like this compound, the formation of the stable tertiary carbocation is very rapid. Consequently, the reaction with the Lucas reagent is almost instantaneous, leading to immediate turbidity in the solution.[1][2][4][5][7]

Comparative Performance of the Lucas Test

The time taken for turbidity to appear is a direct measure of the alcohol's reactivity. The following table summarizes the expected observations for primary, secondary, and tertiary alcohols when subjected to the Lucas test at room temperature.

Alcohol ClassExampleReaction with Lucas ReagentObservationTime to TurbidityCarbocation Stability
Primary 1-PentanolVery slow reactionNo visible reaction at room temperature; an oily layer may form upon heating.[7]No turbidity at room temperature.[2][3][5]Least Stable
Secondary 2-PentanolModerate reactionThe solution turns turbid and may form an oily layer.[7]3-10 minutes.[1][2][3][5][7]More Stable
Tertiary This compoundVery fast reactionThe solution immediately becomes cloudy or turbid, and an oily layer forms.[4][7]Immediate.[1][2][3][5][7]Most Stable
Alternative Methods for Alcohol Classification

While the Lucas test is a convenient method, other tests can also be used to distinguish between the different classes of alcohols. These alternatives often rely on oxidation reactions.

Test MethodReagent(s)PrinciplePrimary Alcohol ResultSecondary Alcohol ResultTertiary Alcohol Result
Oxidation with Acidified Dichromate K₂Cr₂O₇ / H₂SO₄Oxidation of the alcohol.The orange solution turns green as the alcohol is oxidized to a carboxylic acid.[9]The orange solution turns green as the alcohol is oxidized to a ketone.[9]No reaction; the solution remains orange.[9]
Oxidation with Acidified Permanganate KMnO₄ / H⁺Oxidation of the alcohol.The purple solution is decolorized as the alcohol is oxidized.[9]The purple solution is decolorized as the alcohol is oxidized.[9]No reaction; the solution remains purple.[9]
Reaction with Copper at 573K Cu at 573KDehydrogenation/DehydrationForms an aldehyde.[10]Forms a ketone.[10]Undergoes dehydration to form an alkene.[10]
Victor Meyer Test P + I₂, AgNO₂, HNO₂, KOHA series of reactions leading to a colored nitrolic acid, pseudonitrole, or no reaction.Blood red coloration.[11]Blue coloration.[11]No coloration.[11]

It is important to note that modern analytical techniques such as spectroscopic and chromatographic methods have become more prevalent for structural elucidation, somewhat reducing the reliance on these classical chemical tests in research settings.[5]

Experimental Protocols

Preparation of Lucas Reagent

To prepare the Lucas reagent, dissolve anhydrous zinc chloride in concentrated hydrochloric acid in an equimolar ratio.[1][2][3][6] The process should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The dissolution is an exothermic process, so the mixture may require cooling. Store the reagent in a tightly sealed container.

Lucas Test Procedure
  • Place approximately 1-2 mL of the alcohol to be tested (e.g., this compound) into a clean, dry test tube.[1]

  • Add about 2-3 mL of the Lucas reagent to the test tube.[2][3]

  • Shake the test tube vigorously to ensure thorough mixing of the alcohol and the reagent.[1][2][3]

  • Allow the mixture to stand at room temperature and observe any changes.[1][3]

  • Record the time taken for the solution to become turbid or for a distinct oily layer to form.[1][3][6]

Visualizations

Lucas_Test_Pathway cluster_primary Primary Alcohol (e.g., 1-Pentanol) cluster_secondary Secondary Alcohol (e.g., 2-Pentanol) cluster_tertiary Tertiary Alcohol (e.g., this compound) p_alcohol RCH₂OH p_product No reaction at room temp. p_alcohol->p_product Lucas Reagent (Very Slow) s_alcohol R₂CHOH s_carbocation R₂CH⁺ (Secondary Carbocation) s_alcohol->s_carbocation Lucas Reagent (Slow) s_product R₂CHCl (Turbidity) s_carbocation->s_product Cl⁻ t_alcohol R₃COH t_carbocation R₃C⁺ (Tertiary Carbocation) t_alcohol->t_carbocation Lucas Reagent (Fast) t_product R₃CCl (Immediate Turbidity) t_carbocation->t_product Cl⁻

Caption: Reaction pathways for primary, secondary, and tertiary alcohols with the Lucas reagent.

Lucas_Test_Workflow start Start add_alcohol Add 1-2 mL of alcohol to a test tube start->add_alcohol add_reagent Add 2-3 mL of Lucas Reagent add_alcohol->add_reagent shake Shake vigorously add_reagent->shake observe Observe at room temperature shake->observe decision Is the solution turbid immediately? observe->decision tertiary Conclusion: Tertiary Alcohol decision->tertiary Yes wait Wait for 3-10 minutes decision->wait No decision2 Is the solution turbid now? wait->decision2 secondary Conclusion: Secondary Alcohol decision2->secondary Yes primary Conclusion: Primary Alcohol decision2->primary No

Caption: Experimental workflow for the classification of alcohols using the Lucas test.

References

A Comparative Guide to Distinguishing Tertiary Alcohols: The Jones Test vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, the accurate and efficient classification of alcohols is a fundamental task. Tertiary alcohols, due to their unique reactivity, often require specific identification methods. This guide provides a comparative analysis of the Jones test and the Lucas test, two common chemical methods for distinguishing tertiary alcohols from their primary and secondary counterparts. The comparison is supported by experimental data and detailed protocols to aid in practical application.

Comparative Analysis of Alcohol Classification Tests

The selection of an appropriate test for alcohol classification depends on factors such as the suspected structure of the alcohol, the required speed of analysis, and the available laboratory reagents. The following table summarizes the key characteristics of the Jones and Lucas tests.

FeatureJones TestLucas Test
Principle Oxidation of the alcohol.Nucleophilic substitution and formation of an alkyl halide.
Reagent Jones Reagent: Chromium trioxide (CrO₃) in aqueous sulfuric acid.[1][2]Lucas Reagent: Anhydrous zinc chloride (ZnCl₂) in concentrated hydrochloric acid (HCl).[3][4][5]
Positive Result (Primary/Secondary Alcohols) The orange-red color of the Cr(VI) reagent turns green or blue-green, indicating the reduction of Cr(VI) to Cr(III).[6][7]No immediate reaction for primary alcohols at room temperature. Secondary alcohols show turbidity in 2-5 minutes.[8][9]
Result with Tertiary Alcohols No reaction; the solution remains orange-red.[6][10]Immediate formation of a cloudy solution or a separate layer (turbidity) due to the formation of the insoluble alkyl chloride.[4][8][11]
Typical Reaction Time (Positive Test) Primary and secondary alcohols react within seconds.[12]Secondary alcohols: 2-5 minutes. Tertiary alcohols: Immediate.[8][9]
Limitations Cannot distinguish between primary and secondary alcohols.[6] Aldehydes also give a positive test.[12]Only effective for alcohols soluble in the Lucas reagent (typically those with fewer than six carbon atoms).

Experimental Protocols

Below are the detailed methodologies for performing the Jones and Lucas tests.

Jones Test Protocol

Objective: To distinguish tertiary alcohols from primary and secondary alcohols.

Materials:

  • Test tubes

  • Pipettes

  • Acetone

  • Jones Reagent (see preparation below)

  • Alcohol sample

Procedure:

  • In a clean, dry test tube, dissolve 1-2 drops of the alcohol to be tested in 1 mL of acetone.

  • Carefully add 1-2 drops of the Jones reagent to the test tube.

  • Observe any color change within the first 5 seconds.[13]

  • Interpretation of Results:

    • Positive Test (Primary or Secondary Alcohol): The orange-red solution turns green or blue-green.[6][10]

    • Negative Test (Tertiary Alcohol): The solution remains orange-red.[6]

Jones Reagent Preparation: Dissolve 25 g of chromium trioxide (CrO₃) in 25 mL of concentrated sulfuric acid. Slowly and with stirring, add this mixture to 75 mL of water.[14][15]

Lucas Test Protocol

Objective: To distinguish between primary, secondary, and tertiary alcohols.

Materials:

  • Test tubes

  • Pipettes

  • Lucas Reagent (see preparation below)

  • Alcohol sample

Procedure:

  • Place about 2 mL of the Lucas reagent in a clean, dry test tube.

  • Add 4-5 drops of the alcohol to be tested to the test tube.

  • Shake the test tube to ensure thorough mixing.

  • Observe the solution for the formation of turbidity (a cloudy appearance). Note the time taken for the turbidity to appear.

  • Interpretation of Results:

    • Tertiary Alcohol: Turbidity appears almost immediately.[4][11]

    • Secondary Alcohol: Turbidity appears within 2-5 minutes.[8][9]

    • Primary Alcohol: The solution remains clear at room temperature. Turbidity may appear upon heating.

Lucas Reagent Preparation: Dissolve 62.5 g of anhydrous zinc chloride in 47 mL of concentrated hydrochloric acid with cooling.[5][16]

Logical Workflow for Alcohol Classification

The following diagram illustrates a logical workflow for classifying an unknown alcohol using the Jones and Lucas tests.

Alcohol_Classification start Unknown Alcohol Sample jones_test Perform Jones Test start->jones_test result_jones_neg Result: No Reaction (Remains Orange) jones_test->result_jones_neg Negative result_jones_pos Result: Reaction (Turns Green) jones_test->result_jones_pos Positive lucas_test Perform Lucas Test result_lucas_immediate Result: Immediate Turbidity lucas_test->result_lucas_immediate result_lucas_delayed Result: Delayed Turbidity (2-5 min) lucas_test->result_lucas_delayed result_lucas_none Result: No Turbidity at Room Temp lucas_test->result_lucas_none id_tertiary Identify as Tertiary Alcohol result_jones_neg->id_tertiary result_jones_pos->lucas_test Further Classification result_lucas_immediate->id_tertiary id_secondary Identify as Secondary Alcohol result_lucas_delayed->id_secondary id_primary Identify as Primary Alcohol result_lucas_none->id_primary

Caption: Workflow for alcohol classification using Jones and Lucas tests.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Ethyloctan-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Ethyloctan-3-ol, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Profile

Key Hazards:

  • Flammability: Combustible liquid.[1][2] Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity of this chemical.[1][2]

  • Health Hazards: Causes serious eye irritation.[1] Avoid contact with eyes and skin. Wash hands thoroughly after handling.[1]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1] Avoid release to the environment.[1][2]

In case of a spill, immediately evacuate the area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For small spills, use an inert absorbent material to contain and collect the substance. For larger spills, contact your institution's environmental health and safety (EHS) department.

Quantitative Data and Physical Properties

The following table summarizes the known physical and chemical properties of this compound and similar compounds. This data is essential for proper handling, storage, and waste classification.

PropertyValueSource
Molecular Formula C₁₀H₂₂OPubChem[3]
Molecular Weight 158.28 g/mol PubChem[3]
Appearance Colorless liquidFisher Scientific (for 3-Octanol)[4]
Odor Pleasant, CharacteristicFisher Scientific (for 3-Octanol)[4]
Boiling Point 174 - 176 °CFisher Scientific (for 3-Octanol)[4]
Flash Point 67 °C (152.6 °F)Fisher Scientific (for 3-Octanol)[4]
Melting Point -45 °C (-49 °F)Fisher Scientific (for 3-Octanol)[4]

Standard Operating Procedure for the Disposal of this compound

This section provides a detailed, step-by-step protocol for the proper disposal of this compound from a laboratory setting.

Waste Collection and Segregation
  • Do not dispose of this compound down the drain. [5] This substance is classified as a hazardous waste.

  • Collect all waste containing this compound in a designated, compatible waste container.

  • Segregate this waste stream from other chemical wastes, especially incompatible materials such as strong oxidizing agents.[4]

Container Management
  • Use a compatible container: The container must be made of a material that does not react with or absorb the chemical. A glass bottle with a screw cap is generally suitable.

  • Inspect the container: Ensure the container is in good condition, with no cracks or signs of deterioration. The cap must provide a secure seal.[6]

  • Do not overfill: Leave at least 10% headspace in the container to allow for expansion.[6]

Labeling
  • Immediately label the waste container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The approximate concentration and volume

    • The date accumulation started

    • The name of the principal investigator or lab supervisor

Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated and away from sources of ignition.[5]

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

Arranging for Disposal
  • Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's EHS guidelines), arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Follow all institutional procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Container Management & Labeling cluster_2 Storage cluster_3 Final Disposal gen Generate this compound Waste collect Collect in a Designated, Compatible Container gen->collect segregate Segregate from Incompatible Wastes collect->segregate inspect Inspect Container for Integrity segregate->inspect label_waste Label Container with 'Hazardous Waste' & Contents inspect->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store containment Use Secondary Containment store->containment request Request Waste Pickup from EHS containment->request dispose Dispose via Approved Waste Disposal Facility request->dispose

References

Personal protective equipment for handling 3-Ethyloctan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Ethyloctan-3-ol

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Immediate Safety Concerns

This compound is a combustible liquid that can cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[1] It is crucial to handle this chemical with care, adhering to the safety protocols outlined below to minimize risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

OperationRecommended PPE
Routine Handling & Dispensing Chemical-resistant gloves (e.g., Nitrile), safety glasses with side shields or goggles, and a lab coat.
Spill Cleanup Chemical-resistant gloves, safety goggles, respiratory protection (if in a confined or poorly ventilated area), and chemical-resistant coveralls.
Fire Emergency Self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Operational and Disposal Plans

Handling Procedures:

  • Always work in a well-ventilated area.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][3]

  • Keep the container tightly closed when not in use.[3][4]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1][3][4]

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[1][4]

  • Contaminated clothing should be removed and washed before reuse.[4]

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]

  • Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical attention.[4]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • The substance should be sent to an approved waste disposal plant.[3][4]

  • Do not allow the chemical to enter drains or waterways, as it is harmful to aquatic life.[1][3]

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

start Start: Prepare for Handling ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe handling Handle in Well-Ventilated Area Away from Ignition Sources ppe->handling use Chemical in Use handling->use spill Spill Occurs use->spill Spill storage Store in Tightly Closed Container use->storage No Spill spill_response Spill Response Protocol: 1. Evacuate & Ventilate 2. Wear Enhanced PPE 3. Contain & Absorb 4. Collect for Disposal spill->spill_response disposal_prep Prepare for Disposal spill_response->disposal_prep storage->disposal_prep disposal Dispose via Approved Waste Disposal Plant disposal_prep->disposal end End disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.